molecular formula C4H11NO B2666333 (2S)-3-amino-2-methylpropan-1-ol CAS No. 88586-62-3

(2S)-3-amino-2-methylpropan-1-ol

Cat. No.: B2666333
CAS No.: 88586-62-3
M. Wt: 89.138
InChI Key: FVXBTPGZQMNAEZ-BYPYZUCNSA-N
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Description

(2S)-3-amino-2-methylpropan-1-ol is a useful research compound. Its molecular formula is C4H11NO and its molecular weight is 89.138. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-amino-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-4(2-5)3-6/h4,6H,2-3,5H2,1H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXBTPGZQMNAEZ-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

89.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88586-62-3
Record name (2S)-3-amino-2-methylpropan-1-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(2S)-3-amino-2-methylpropan-1-ol CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, properties, synthesis, and pharmaceutical applications of (2S)-3-amino-2-methylpropan-1-ol , a critical chiral building block in modern drug development.

Executive Summary

This compound (CAS 88586-62-3 ) is a bifunctional chiral amino alcohol widely utilized as a pharmacophore linker in medicinal chemistry. Its structure features a primary amine and a primary alcohol separated by a chiral center at the C2 position. This specific stereochemical configuration is essential for defining the binding affinity of small molecule inhibitors, particularly in kinase and receptor modulation. It gained significant attention following its use by Pfizer in the kiloscale synthesis of isoquinoline-based drug candidates via Buchwald-Hartwig amination.

Chemical Identity & Physical Properties[1]

Datasheet
PropertySpecification
Chemical Name This compound
Common Synonyms (S)-3-Amino-2-methylpropanol; (S)-β-Aminoisobutanol
CAS Number 88586-62-3 (Specific (2S)-isomer)(Note: 15518-10-2 is the racemic CAS)
Molecular Formula C₄H₁₁NO
Molecular Weight 89.14 g/mol
SMILES CCO
InChI Key FVXBTPGZQMNAEZ-UHFFFAOYSA-N
Physical Characteristics
  • Appearance: Colorless to pale yellow viscous liquid (hygroscopic).

  • Boiling Point: 168–170 °C (at 760 mmHg).

  • Density: 0.927 ± 0.05 g/cm³ (at 20 °C).

  • Solubility: Miscible with water, methanol, ethanol, and THF; sparingly soluble in non-polar solvents (hexanes).

  • pKa: ~9.5 (Amine conjugate acid), ~14.8 (Alcohol).

  • Chirality: (S)-configuration at C2.

    • Note on Rotation: Specific rotation

      
       is typically negative in methanol, though batch-specific certificates of analysis (CoA) should be consulted due to concentration dependence.
      

Synthetic Routes & Manufacturing

The synthesis of this compound relies on preserving the stereocenter established in the starting material. The industrial standard involves the reduction of "Roche Ester" derivatives.

Primary Synthetic Pathway (From Roche Ester)

This route ensures high enantiomeric excess (ee >99%) by utilizing the chiral pool material Methyl (S)-(+)-3-hydroxy-2-methylpropionate (Roche Ester).

Step-by-Step Protocol:

  • Amidation: The Roche ester is treated with methanolic ammonia or liquid ammonia under pressure. The ester functionality is more reactive than the alcohol, forming the amide.

    • Reagents: NH₃ / MeOH.[1]

    • Intermediate: (S)-3-hydroxy-2-methylpropanamide.

  • Reduction: The amide carbonyl is reduced to a methylene group using a strong hydride donor. Lithium Aluminum Hydride (LiAlH₄) is preferred for lab scale; Borane-THF (BH₃·THF) is often used for process safety.

    • Reagents: LiAlH₄, THF, Reflux.

    • Product: this compound.

Visualization of Synthesis

Synthesis Roche Methyl (S)-3-hydroxy-2-methylpropionate (Roche Ester) Amide (S)-3-Hydroxy-2-methylpropanamide (Intermediate) Roche->Amide NH3 / MeOH Amidation Target This compound (Target) Amide->Target LiAlH4 or BH3 Reduction

Figure 1: Standard synthetic pathway from the chiral Roche Ester to the target amino alcohol.

Applications in Drug Discovery

The this compound motif acts as a chiral linker , providing a specific spatial orientation that prevents steric clashes in enzyme active sites.

Case Study: Pfizer's Kiloscale Buchwald-Hartwig Amination

In a landmark process chemistry study, Pfizer scientists utilized (S)-3-amino-2-methylpropan-1-ol to synthesize a key isoquinoline-based pharmaceutical intermediate. The challenge was coupling a base-sensitive 6-bromoisoquinoline-1-carbonitrile with the chiral amino alcohol without racemization or nitrile hydrolysis.

  • The Challenge: Primary aliphatic amines are difficult coupling partners in Pd-catalyzed reactions due to catalyst poisoning.

  • The Solution: An optimized catalytic system using Pd(dba)₂ and BINAP ligand.[2]

  • Outcome: The protocol was scaled to 2.5 kg, achieving 80% yield and >99% ee, demonstrating the stability of the (2S)-amino alcohol under basic cross-coupling conditions.

Reaction Workflow (Pfizer Protocol)

PfizerReaction IsoQ 6-Bromoisoquinoline-1-carbonitrile (Aryl Halide) Cat Pd(dba)2 / BINAP Cs2CO3 / THF IsoQ->Cat Amine This compound (Chiral Amine) Amine->Cat Product Chiral Isoquinoline Intermediate (C-N Coupled Product) Cat->Product 80% Yield >99% ee

Figure 2: Schematic of the Buchwald-Hartwig amination utilizing the target amino alcohol (Sperry et al., 2014).

Handling, Stability & Safety (SDS Summary)

Hazard Identification (GHS Classification)
  • Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage.

  • H318: Causes serious eye damage.[1]

  • H412: Harmful to aquatic life with long-lasting effects.[1]

Storage & Stability
  • Hygroscopic: The compound avidly absorbs moisture from the air. Store under an inert atmosphere (Nitrogen or Argon).

  • Temperature: Store at +2°C to +8°C (Refrigerated) to prevent oxidation or color change over time.

  • Incompatibility: Avoid contact with strong oxidizing agents, acid chlorides, and anhydrides (which react violently with both amine and alcohol groups).

Analytical Verification (Self-Validating Protocol)

To verify the identity and optical purity of a batch:

  • ¹H NMR (DMSO-d₆): Look for the doublet of the methyl group at ~0.8 ppm and the distinct multiplets for the CH and CH₂ protons.

  • Chiral HPLC: Use a column such as Chiralpak AD-H or OD-H .

    • Mobile Phase: Hexane/IPA/Diethylamine (e.g., 90:10:0.1).

    • Validation: Inject the racemic standard (CAS 15518-10-2) first to establish separation, then inject the (2S) sample to confirm single peak elution.

References

  • Sperry, J. B., et al. (2014).[2][3] "Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base–Sensitive 6–Bromoisoquinoline–1–carbonitrile with (S)–3–Amino–2–methylpropan–1–ol." Organic Process Research & Development, 18(12), 1752–1758.[2]

  • PubChem. (n.d.). "3-Amino-2-methylpropan-1-ol (Compound)." National Center for Biotechnology Information.

  • Sigma-Aldrich. (n.d.). "(S)-3-Amino-2-methylpropan-1-ol Product Datasheet & SDS."

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2S,3S)-3-Hydroxy-2-methylpentanoic Acid." Organic Syntheses, 68, 83.

Sources

Technical Guide: Characterization and Handling of (2S)-3-Amino-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and handling of (2S)-3-amino-2-methylpropan-1-ol .

Executive Summary

This compound is a chiral


-amino alcohol widely utilized as a building block in the synthesis of complex pharmaceutical agents, including macrocyclic polyketides and antiretroviral analogs. Unlike its achiral counterpart (2-amino-2-methyl-1-propanol or AMP), this specific stereoisomer presents unique challenges in handling due to its phase behavior and hygroscopicity.

This guide addresses a common misconception in the field: while thermodynamically capable of forming a crystal lattice, the free base of this compound is kinetically trapped as a viscous liquid at ambient conditions. Researchers seeking a defined melting point must often derivatize the compound or isolate it as a salt.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Nomenclature and Identification

It is critical to distinguish this compound from "AMP" (2-amino-2-methyl-1-propanol), which contains a gem-dimethyl group and is structurally distinct.

ParameterDetail
IUPAC Name This compound
Common Synonyms (S)-

-Aminoisobutyl alcohol; (2S)-2-methyl-3-aminopropanol
CAS Number (2S) 88586-62-3
CAS Number (Racemate) 15518-10-2
Molecular Formula C

H

NO
Molecular Weight 89.14 g/mol
Chiral Precursor Typically derived from (R)-Roche Ester
Physical State and Phase Behavior
  • Physical State (Free Base): Colorless to pale yellow viscous liquid at 20°C.

  • Melting Point: The free base has a predicted melting point of approximately -15°C to -5°C . It does not typically exist as a solid at room temperature.[1]

  • Boiling Point: ~174°C (at 760 mmHg); ~70–75°C (at 10 mmHg).

  • Density: 0.94 – 0.96 g/mL (25°C).

  • Solubility: Miscible with water, methanol, ethanol, and DCM. Immiscible with hexanes.

Technical Insight: The lack of a solid phase at room temperature is due to the conformational flexibility of the isobutyl backbone and the interference of the methyl group with efficient packing in the crystal lattice. Hydrogen bonding (OH···N) leads to high viscosity but favors a supercooled liquid state over crystallization.

Synthesis & Stereochemical Logic

To obtain the (2S) enantiomer, one must carefully select the starting material based on Cahn-Ingold-Prelog (CIP) priority rules. A common error is assuming (S)-Roche ester yields the (S)-amino alcohol.

Stereochemical Inversion Note: In (S)-Roche Ester (Methyl 3-hydroxy-2-methylpropionate), the ester group has CIP priority #1. In the target (2S)-Amino Alcohol , the hydroxymethyl group (-CH


OH) has priority #1, and the aminomethyl group (-CH

NH

) has priority #2. Because the group priorities swap during the transformation (Ester

Amine), the

descriptor inverts, even though the absolute spatial configuration of the methyl group remains unchanged.
  • Start: (R)-Roche Ester

    
    (2S) -Amino Alcohol.
    
  • Start: (S)-Roche Ester

    
    (2R) -Amino Alcohol.
    
Synthetic Workflow (Graphviz)

Synthesis_Workflow Figure 1: Stereoselective Synthesis Route ensuring (2S) Configuration Roche (R)-Roche Ester (Methyl (R)-3-hydroxy-2-methylpropionate) Amide Intermediate Amide ((R)-3-hydroxy-2-methylpropanamide) Roche->Amide NH3 / MeOH Amidation Reduction Reduction Step (LiAlH4 in THF) Amide->Reduction Dehydration/Reduction Product Target Product (this compound) Reduction->Product Workup (Fischer Esterification Priority Swap)

Figure 1: The synthetic pathway requires starting with the (R)-enantiomer of the Roche ester to achieve the (2S) configuration in the final amino alcohol due to CIP priority reassignment.[2]

Handling, Storage, and Characterization

The Hygroscopicity & Carbamate Cycle

Like many low molecular weight amino alcohols, this compound is chemically dynamic upon exposure to air.

  • Hygroscopicity: It avidly absorbs atmospheric moisture, which alters its density and refractive index.

  • Carbamate Formation: The primary amine reacts reversibly with atmospheric CO

    
     to form a carbamic acid/carbamate species, often observed as a white crust forming on the liquid surface or clogging syringe needles.
    

Handling_Logic Figure 2: Environmental Reactivity Profile Pure Pure (2S)-Amino Alcohol (Viscous Liquid) Air Exposure to Air (H2O + CO2) Pure->Air Hydrate Hydrate Formation (Undefined MP) Air->Hydrate Absorbs Moisture Carbamate Carbamate Salt (White Solid Crust) Air->Carbamate Reacts with CO2 Carbamate->Pure Heat/Vacuum (Reversible)

Figure 2: Degradation pathways upon atmospheric exposure.[3] Storage under Argon/Nitrogen is mandatory.

Protocol: Determination of "Melting Point" (Derivatization)

Since the free base is liquid, characterization via melting point requires salt formation.

Step-by-Step Salt Formation Protocol:

  • Dissolution: Dissolve 100 mg of this compound in 2 mL of dry ethanol.

  • Acid Addition: Add 1.05 equivalents of anhydrous Oxalic Acid or p-Toluenesulfonic Acid (pTsOH).

  • Crystallization: Add diethyl ether dropwise until turbidity persists. Cool to 4°C overnight.

  • Measurement: Filter the resulting white solid.

    • Expected MP (Oxalate): Distinct solid phase, typically >100°C (decomposition).

    • Expected MP (p-Tosylate): Sharp melting point (range 110–120°C, specific to counterion).

Analytical Verification

To confirm you have the correct isomer and not the racemate or "AMP":

  • 1H NMR (CDCl3): Look for the doublet methyl group at

    
     ~0.8-0.9 ppm. (AMP would show a singlet for gem-dimethyl).
    
  • Optical Rotation:

    
     should be non-zero. (Specific rotation values vary by concentration/solvent but are typically negative for the S-isomer in MeOH).
    

References

  • PubChem. (2025). Compound Summary: 3-amino-2-methylpropan-1-ol (Racemate CAS 15518-10-2).[4] National Library of Medicine. [Link]

  • Lead Sciences. (2025). Product Analysis: (S)-3-Amino-2-methylpropan-1-ol (CAS 88586-62-3).[Link]

  • ResearchGate. (2010). Asymmetric Synthesis of (R)-3-Hydroxy-2-methylpropanoate ('Roche Ester') and Derivatives.[2] (Source of stereochemical logic). [Link]

  • ChemChart. (2025). Physical Properties Prediction for CAS 15518-10-2.[4][Link]

Sources

Technical Guide: Synonyms and Synthetic Utility of (2S)-3-Amino-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of (2S)-3-amino-2-methylpropan-1-ol (CAS: 88586-62-3), a critical chiral building block in organic synthesis.[1] Unlike its industrial congener 2-amino-2-methylpropan-1-ol (AMP-95), which is used as a buffer and dispersant, the (2S)-isomer is a high-value "chiral pool" synthon derived from the Roche ester. It is employed extensively in the synthesis of polyketides, peptidomimetics, and specific pharmaceutical intermediates where absolute stereocontrol at the C2 position is required.

Part 1: Nomenclature, Synonyms, and Identity

Precision in nomenclature is paramount for this molecule due to the prevalence of regioisomers that share similar names but possess distinct chemical properties and biological activities.

Core Identity Data
PropertySpecification
IUPAC Name This compound
Common Name (S)-Roche Ester Amino Alcohol
CAS Number 88586-62-3 (Specific (S)-enantiomer)
Related CAS 104154-93-0 ((R)-enantiomer); 15518-10-2 (Racemate)
Molecular Formula

Molecular Weight 89.14 g/mol
Chiral Center C2 (S-configuration)
Synonym Hierarchy and Disambiguation

The following table resolves common ambiguities found in supply chains and literature.

CategorySynonym / IdentifierContext & Usage
Strict Chemical (2S)-3-Amino-2-methyl-1-propanolPreferred IUPAC format.
Structural (S)-2-Methyl-3-aminopropanolEmphasizes the substituent positions.
Source-Based (S)-Roche Amino AlcoholReferences the starting material (Roche ester).[2]
Ambiguous (AVOID) "Aminomethyl propanol"DANGER: Usually refers to the gem-dimethyl species (CAS 124-68-5).
Ambiguous (AVOID) "Isobutanolamine"Can refer to multiple isomers.[2]
Structural Logic Diagram

The following diagram illustrates the structural relationship between the target molecule and its common confusing isomers.

ChemicalStructure cluster_0 Structural Comparison Target This compound (Target Chiral Synthon) CAS: 88586-62-3 AMP 2-Amino-2-methylpropan-1-ol (Industrial Buffer 'AMP') CAS: 124-68-5 Target->AMP Regioisomer (Different Methyl Placement) Roche (S)-Roche Ester (Precursor) Roche->Target Reduction/Amidation

Caption: Structural relationship between the target chiral synthon and the common industrial isomer AMP.

Part 2: Synthetic Routes and Experimental Protocols

The synthesis of this compound typically proceeds from Methyl (S)-(+)-3-hydroxy-2-methylpropionate (the (S)-Roche ester). This route preserves the crucial stereocenter at C2.

Primary Synthetic Pathway: Amidation-Reduction

This is the most direct route, avoiding the need for protecting group manipulations of the alcohol.

Workflow Diagram:

Synthesis Step1 Methyl (S)-3-hydroxy-2-methylpropionate (Roche Ester) Step2 (S)-3-Hydroxy-2-methylpropanamide (Intermediate) Step1->Step2 NH3 (aq/MeOH) Amidation Step3 This compound (Final Product) Step2->Step3 LiAlH4 / THF Reduction

Caption: Two-step synthesis of this compound from (S)-Roche ester.

Detailed Experimental Protocol
Step 1: Synthesis of (S)-3-Hydroxy-2-methylpropanamide
  • Reagents: Methyl (S)-3-hydroxy-2-methylpropionate (1.0 equiv), Ammonium hydroxide (28-30% aq, excess), Methanol (solvent).

  • Procedure:

    • Charge a round-bottom flask with Methyl (S)-3-hydroxy-2-methylpropionate.[3]

    • Add Methanol (approx. 3-5 volumes) and cool to 0°C.

    • Slowly add concentrated Ammonium hydroxide (5-10 equiv).

    • Seal the vessel and stir at room temperature for 18-24 hours. Monitor by TLC (EtOAc/MeOH) for disappearance of ester.

    • Workup: Concentrate the mixture under reduced pressure to remove methanol and excess ammonia. The residue is typically a viscous oil or low-melting solid that can be used directly or purified by short-path distillation.

Step 2: Reduction to this compound
  • Reagents: (S)-3-Hydroxy-2-methylpropanamide (from Step 1), Lithium Aluminum Hydride (LAH, 2.5 equiv), Anhydrous THF.

  • Procedure:

    • Setup: Flame-dried 3-neck flask equipped with reflux condenser, addition funnel, and

      
       inlet.
      
    • Preparation: Suspend LAH (2.5 equiv) in anhydrous THF at 0°C.

    • Addition: Dissolve the amide in anhydrous THF and add dropwise to the LAH suspension, maintaining internal temperature <10°C.

    • Reaction: Once addition is complete, warm to room temperature, then heat to reflux for 4-12 hours.

    • Quench (Fieser Method): Cool to 0°C. Carefully add water (

      
       mL per 
      
      
      
      g LAH), then 15% NaOH (
      
      
      mL), then water (
      
      
      mL). Stir until a white granular precipitate forms.
    • Isolation: Filter through Celite. Dry the filtrate over

      
       and concentrate in vacuo.
      
    • Purification: Distillation under reduced pressure (bp approx. 80-90°C at 10 mmHg) or conversion to the oxalate salt for recrystallization.

Part 3: Applications in Drug Discovery

The this compound moiety serves as a scaffold for introducing chirality into complex molecules. Its primary utility lies in its ability to dictate the spatial arrangement of substituents in macrocycles and peptidomimetics.

Key Application Areas
  • Polyketide Synthesis: Used to install the C1-C3 fragment in the total synthesis of marine natural products like Discodermolide and Dictyostatin .

  • Peptidomimetics: Acts as a conformational constraint in peptide backbones, mimicking the Valine side chain but with a hydroxyl handle for further functionalization.

  • Kinase Inhibitors: The amino-alcohol motif is often cyclized to form chiral oxazolines or oxazoles, which serve as pharmacophores in kinase inhibitors.

Application Logic Diagram

Applications cluster_uses Pharmaceutical Applications Synthon This compound Oxazoline Chiral Oxazolines (Ligands/Inhibitors) Synthon->Oxazoline Cyclization (w/ Carboxylic Acids) Polyketide Polyketide Fragments (e.g., Discodermolide) Synthon->Polyketide Chain Extension Peptide Peptidomimetics (Gamma-amino alcohol units) Synthon->Peptide Coupling

Caption: Downstream applications of the chiral synthon in medicinal chemistry.

References

  • Synthesis of Roche Ester Derivatives: Paterson, I., & Florence, G. J. (2003).[2] The Development of a Practical Total Synthesis of Discodermolide, a Promising Microtubule-Stabilizing Anticancer Agent. European Journal of Organic Chemistry.

  • General Amino Alcohol Synthesis: Meyers, A. I., et al. (1993). Reduction of Amino Acids/Amides to Amino Alcohols. Organic Syntheses, Coll. Vol. 9, p.607.

  • Chemical Identity & Properties: PubChem Compound Summary for CID 10197625 (Isomer differentiation).

  • Catalog Verification: Sigma-Aldrich/Merck Entry for Methyl (S)-(+)-3-hydroxy-2-methylpropionate (Roche Ester).

  • Specific Isomer CAS Data: Hairui Chemical Catalog Entry for this compound (CAS 88586-62-3).[1]

Sources

Technical Guide: Storage Stability & Handling of (2S)-3-amino-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Botom Line Up Front (BLUF): (2S)-3-amino-2-methylpropan-1-ol is a chiral amino alcohol that exhibits significant instability when exposed to standard atmospheric conditions. Its primary degradation vectors are carbamylation (reaction with atmospheric CO₂) and hygroscopic hydrolysis . While chemically stable in inert environments, it acts as a "CO₂ scrubber" in open air, rapidly forming solid carbamate crusts that compromise purity and handling.

Critical Storage Directive: Store at +15°C to +25°C (controlled room temperature) under a strict Nitrogen or Argon headspace . Containers must be tightly sealed and composed of Type I borosilicate glass or high-density polyethylene (HDPE). Avoid contact with copper or brass fittings.

Part 1: Physicochemical Profile & Degradation Vectors

To master the stability of this compound, one must understand its functional vulnerabilities. As a low-molecular-weight amino alcohol, it possesses two reactive termini: a primary amine and a primary alcohol, centered around a chiral carbon.

The Phase State Ambiguity

The compound typically exists as a viscous liquid or low-melting solid (Melting Point ~24–28°C). This phase transition near room temperature creates a unique stability risk:

  • In Solid State: The surface area is static, limiting degradation to the outer layer.

  • In Liquid State: Convection currents constantly expose fresh molecules to the headspace, accelerating oxidation and moisture absorption.

  • Cycling: Repeated melting (to dispense) and freezing can introduce moisture condensation if the container is opened while cold.

Primary Degradation Pathways

The molecule does not spontaneously decompose (e.g., explode or polymerize) but rather reacts with the environment.

  • Carbamylation (The "Crust" Effect): The most immediate threat is atmospheric CO₂. Like many alkanolamines used in carbon capture, the primary amine group attacks CO₂ to form a carbamate salt.

    • Observation: Clear liquid turns cloudy or develops a white crust on the rim.

    • Mechanism:[1][2][3][4][5][6]

      
      
      
  • Oxidative Discoloration: Prolonged exposure to oxygen, especially in the presence of trace metals (Fe, Cu), leads to the formation of N-oxides and imines.

    • Observation: Shift from colorless to pale yellow/amber.

  • Hygroscopicity: The molecule is highly hygroscopic. Absorbed water hydrolyzes impurities and alters the effective molecular weight, leading to stoichiometry errors in downstream synthesis.

Visualization: Degradation Logic

DegradationPathways Molecule This compound Carbamate Carbamate Salt (White Precipitate) Molecule->Carbamate Nucleophilic Attack Oxides N-Oxides/Imines (Yellowing) Molecule->Oxides Radical Oxidation Dilution Water Absorption (Stoichiometry Error) Molecule->Dilution H-Bonding CO2 Atmospheric CO2 CO2->Carbamate O2 Atmospheric O2 O2->Oxides H2O Atmospheric Moisture H2O->Dilution

Figure 1: Primary environmental degradation pathways for amino alcohols.

Part 2: Analytical Assessment Protocol

Relying on visual inspection is insufficient. The following protocol provides a self-validating system to quantify purity and detect degradation products.

Why GC-FID?

While HPLC is common, this compound lacks a strong UV chromophore. HPLC requires refractive index (RI) detection (low sensitivity) or derivatization (complex). Gas Chromatography (GC) with derivatization is superior for stability testing because it separates the volatile amino alcohol from the non-volatile carbamate salts (which decompose or stay in the liner) and oxidative impurities.

Protocol: Silylation-GC-FID

Objective: Quantify potency and detect oxidative impurities.

  • Sample Preparation:

    • Weigh ~10 mg of sample into a GC vial.

    • Add 1.0 mL of anhydrous Dichloromethane (DCM).

    • Add 100 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

    • Causality: The silylation agent caps both the -NH2 and -OH groups, preventing hydrogen bonding with the column stationary phase (tailing) and improving thermal stability.

    • Incubate at 60°C for 30 minutes.

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Inlet: Split 50:1 at 250°C.

    • Detector: FID at 300°C.

    • Oven Program: 60°C (hold 1 min)

      
       15°C/min 
      
      
      
      250°C (hold 5 min).
  • Self-Validation Step:

    • Inject a blank (DCM + BSTFA). Ensure no peaks interfere with the target retention time.

    • If the "Carbamate" peak is suspected (often seen as broadened baseline noise or distinct artifact peaks depending on inlet temperature), confirm by acidifying a small aliquot of raw sample; vigorous bubbling indicates CO₂ release from carbamates.

Part 3: Storage & Handling Best Practices

To maintain >98% purity over 12+ months, adhere to this rigorous handling framework.

The "Inert Overlay" Rule

Never store the bottle with headspace air.

  • Protocol: After every use, purge the headspace with dry Nitrogen or Argon for 10–15 seconds before capping.

  • Why: Argon is heavier than air and forms a more stable blanket over the liquid surface than Nitrogen.

Container Material Selection
  • Recommended:

    • Type I Borosilicate Glass (Amber): Prevents UV degradation and leaching.

    • HDPE/PP: Acceptable for short-term, but less impermeable to oxygen than glass over years.

    • Stainless Steel (304/316): Excellent for bulk storage.

  • FORBIDDEN:

    • Aluminum/Brass/Copper: Amino alcohols are corrosive to yellow metals. Dissolved copper acts as a potent catalyst for radical oxidation, turning the product dark brown rapidly.

Temperature & Phase Management
  • Target: +15°C to +25°C.

  • Avoid Refrigeration (+4°C): While cold slows chemical reaction, it promotes condensation of humidity if the bottle is opened before fully equilibrating to room temperature.

  • Thawing: If the product solidifies (mp ~24°C), do not heat violently. Use a water bath at max 40°C. Overheating accelerates oxidation.

Stability Testing Workflow

StabilityWorkflow Start Sample Receipt / Check Visual Visual Inspection (Clear vs. Yellow/Cloudy) Start->Visual PhaseCheck Phase State Check (Liquid vs. Solid) Visual->PhaseCheck Decision Is Container Sealed? PhaseCheck->Decision SamplePrep Aliquot under N2 Derivatize (BSTFA) Decision->SamplePrep Yes ResultFail Purity <98% Distill or Discard Decision->ResultFail No (Reject) Analysis GC-FID Analysis SamplePrep->Analysis ResultPass Purity >98% Re-certify Analysis->ResultPass Pass Analysis->ResultFail Fail

Figure 2: Decision tree for assessing lot stability upon retrieval from storage.

Part 4: Comparative Stability Data (Simulated)

The following table summarizes expected degradation rates based on accelerated stability studies of analogous chiral amino alcohols (e.g., L-Alaninol derivatives).

Storage ConditionContainerHeadspace6-Month PurityObservation
Ideal Amber GlassArgon99.8% Clear, colorless liquid/solid.
Standard Clear GlassAir (closed)97.5%Slight yellowing, trace carbamate.
Compromised Plastic (LDPE)Air (opened)<92.0%Cloudy, white crust on cap, distinct ammonia-like odor.
Incompatible Brass ValveAir<80.0%Dark brown/green, metal leaching detected.

References

  • PubChem. (2025).[7] Compound Summary: 3-amino-2-methylpropan-1-ol.[7] National Library of Medicine. [Link]

  • Gouedard, C., et al. (2012). Amine degradation in CO2 capture. I. A review. International Journal of Greenhouse Gas Control. [Link]

  • Agilent Technologies. (2020). Analysis of Amino Acids and Amino Alcohols by GC. Agilent Application Notes. [Link]

Sources

Methodological & Application

How to synthesize (2S)-3-amino-2-methylpropan-1-ol from Roche ester

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantiospecific Synthesis of (2S)-3-Amino-2-methylpropan-1-ol from (S)-Roche Ester

Executive Summary

This Application Note details the synthesis of This compound (CAS: 88586-62-3), a critical chiral building block used in the development of peptidomimetics, epothilones, and other bioactive scaffolds.

While various routes exist, this guide focuses on the Azide-Reductive Pathway starting from the commercially available (S)-Roche Ester (Methyl (S)-(+)-3-hydroxy-2-methylpropionate). This route is selected for its operational robustness, preservation of stereochemical integrity (preventing racemization), and scalability. Unlike amide-reduction routes which effectively invert Cahn-Ingold-Prelog (CIP) priority assignments, this pathway maintains the (S)-configuration through a "double-retention" logic of functional group transformation.

Retrosynthetic Analysis & Strategy

To synthesize the target (2S)-amino alcohol, we must carefully track the stereocenter at C2.

  • Starting Material: Methyl (S)-3-hydroxy-2-methylpropionate (

    
     priorities: 
    
    
    
    ).
  • Target: this compound (

    
     priorities: 
    
    
    
    ).

Strategic Insight: Direct reduction of the ester to an alcohol and conversion of the original alcohol to an amine effectively swaps the priority groups (


 and 

). However, because both arms change identity, the spatial arrangement required to maintain the (S)-label requires careful mapping.

In this protocol, we utilize a Global Reduction Strategy :

  • Activation: Convert the primary alcohol to a leaving group (Tosylate).

  • Substitution: Displace with Azide (

    
    ).
    
  • Reduction: Simultaneously reduce the Ester (to Alcohol) and Azide (to Amine) using Lithium Aluminum Hydride (

    
    ).
    

This sequence transforms the


 arm into the amine (

) and the

arm into the alcohol (

). This effectively retains the (S)-configuration.

Retrosynthesis cluster_logic Stereochemical Logic Target This compound (Target) Intermediate2 Precursor: Methyl (S)-3-azido-2-methylpropionate Target->Intermediate2 Global Reduction (LiAlH4) Intermediate1 Intermediate: (S)-3-Azido-2-methylpropan-1-ol (Transient) Start Starting Material: Methyl (S)-3-hydroxy-2-methylpropionate (Roche Ester) Intermediate2->Start Azidation (NaN3) & Activation (TsCl) Note Priority Swap: COOMe (1) -> CH2OH (1) CH2OH (2) -> CH2NH2 (2) (S) -> (S)

Figure 1: Retrosynthetic logic flow demonstrating the preservation of the (S)-configuration.

Experimental Protocol

Reagents and Materials
ReagentCAS No.RoleEquiv.
Methyl (S)-(+)-3-hydroxy-2-methylpropionate 80657-57-4Starting Material1.0
p-Toluenesulfonyl chloride (TsCl)98-59-9Activating Agent1.1
Sodium Azide (

)
26628-22-8Nucleophile1.5
Lithium Aluminum Hydride (

)
16853-85-3Reducing Agent2.5
Triethylamine (

)
121-44-8Base1.5
DMAP1122-58-3Catalyst0.05
Step 1: Sulfonylation (Activation)

Objective: Convert the hydroxyl group into a tosylate leaving group.

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve (S)-Roche Ester (10.0 g, 84.6 mmol) in anhydrous Dichloromethane (DCM, 150 mL).

  • Addition: Add

    
     (17.7 mL, 127 mmol) and DMAP (0.52 g, 4.2 mmol). Cool the mixture to 0°C in an ice bath.
    
  • Reaction: Add TsCl (17.7 g, 93.1 mmol) portion-wise over 15 minutes.

  • Incubation: Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) until starting material is consumed.

  • Workup: Quench with water (100 mL). Extract the aqueous layer with DCM (2 x 50 mL). Wash combined organics with 1M HCl, saturated

    
    , and brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo to yield the crude tosylate (typically a viscous oil). Use directly in the next step.
    
Step 2: Nucleophilic Substitution (Azidation)

Objective: Introduce the nitrogen functionality via


 displacement.
  • Setup: Dissolve the crude tosylate from Step 1 in anhydrous DMF (80 mL).

  • Reaction: Add Sodium Azide (

    
    , 8.25 g, 127 mmol).
    
    • Safety Note: Azides are potentially explosive. Use a blast shield. Do not use chlorinated solvents in this step (risk of diazidomethane formation).

  • Heating: Heat the mixture to 60°C for 6–8 hours.

    • Critical Control: Do not exceed 80°C to prevent elimination of the tosylate to the acrylate side-product.

  • Workup: Cool to RT. Dilute with Diethyl Ether (

    
    , 300 mL) and water (300 mL).
    
  • Extraction: Separate layers. Wash the organic layer extensively with water (3 x 100 mL) to remove DMF. Dry over

    
     and concentrate carefully (azides can be volatile).
    
  • Product: Methyl (S)-3-azido-2-methylpropionate.

Step 3: Global Reduction

Objective: Reduce ester to alcohol and azide to amine simultaneously.

  • Setup: Flame-dry a 1 L 3-neck RBF with reflux condenser and addition funnel under Nitrogen.

  • Preparation: Suspend

    
     (8.0 g, 211 mmol) in anhydrous THF (200 mL) and cool to 0°C.
    
  • Addition: Dissolve the crude azide from Step 2 in THF (50 mL) and add dropwise to the LAH suspension over 30 minutes. Maintain temperature <10°C.

  • Reflux: Once addition is complete, warm to RT, then heat to gentle reflux for 3 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 8 mL water

    • 8 mL 15% NaOH

    • 24 mL water

  • Filtration: Stir until a white granular precipitate forms. Filter through a pad of Celite. Rinse the cake with warm THF.

  • Purification: Concentrate the filtrate. The residue is the crude amino alcohol.[1]

    • Purification Method: Distillation (Kugelrohr) is recommended. bp ~168°C (atm) or ~75°C (15 mmHg).

    • Alternative: Ion-exchange chromatography (Dowex 50W) if high purity is required without distillation.

Process Validation & Quality Control

Workflow Diagram

Workflow Step1 Step 1: Tosylation (DCM, 0°C -> RT) Step2 Step 2: Azidation (DMF, 60°C) Step1->Step2 Crude Ts-Ester Step3 Step 3: Reduction (LiAlH4, THF) Step2->Step3 Crude Azido-Ester Purification Distillation (Kugelrohr) Step3->Purification Crude Amino-Alcohol

Figure 2: Operational workflow for the synthesis.

Analytical Expectations
  • 1H NMR (CDCl3, 400 MHz):

    • 
       3.65 (dd, 1H, 
      
      
      
      -OH), 3.50 (dd, 1H,
      
      
      -OH).
    • 
       2.85 (dd, 1H, 
      
      
      
      -NH2), 2.70 (dd, 1H,
      
      
      -NH2).
    • 
       1.80 (m, 1H, CH-Me).
      
    • 
       0.95 (d, 3H, 
      
      
      
      ).
  • Optical Rotation:

    
     to 
    
    
    
    (c=1, MeOH). Note: Optical rotation values for small amino alcohols can be solvent/pH dependent.

Safety & Handling

  • Sodium Azide: Highly toxic and shock-sensitive. Avoid contact with acid (forms

    
    , highly explosive gas). Do not use metal spatulas. Quench azide waste with dilute sodium nitrite/sulfuric acid or specific commercial quenchers.
    
  • Lithium Aluminum Hydride: Pyrophoric. Reacts violently with water. Ensure inert atmosphere and use dry solvents.

  • Intermediate Stability: Methyl 3-azido-2-methylpropionate is relatively stable but should not be distilled or subjected to high heat (>100°C).

References

  • Sigma-Aldrich. Methyl (S)-(+)-3-hydroxy-2-methylpropionate Product Page. Retrieved from

  • Paterson, I., et al. (2000). "Total synthesis of the antimicrotubule agent (+)-discodermolide using boron-mediated aldol reactions of chiral ketones." Angewandte Chemie International Edition, 39(2), 377-380.
  • Organic Chemistry Portal. Mitsunobu Reaction: Mechanism and Modifications. Retrieved from (Alternative route reference).

  • Thermo Fisher Scientific. Methyl (S)-(+)-3-hydroxy-2-methylpropionate Safety Data Sheet. Retrieved from

  • PubChem. 3-Amino-2-methylpropan-1-ol Compound Summary. Retrieved from

Sources

Application Note: (2S)-3-amino-2-methylpropan-1-ol as a Chiral Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using (2S)-3-amino-2-methylpropan-1-ol as a chiral building block Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

High-Fidelity Synthesis, Functionalization, and Application in Drug Discovery

Executive Summary

This compound (CAS: 88586-62-3) is a pivotal chiral building block characterized by a dense stereochemical array: a primary amine and a primary alcohol separated by a methylated chiral center. Derived from the "Roche Ester" (Methyl (S)-3-hydroxy-2-methylpropionate), this scaffold is indispensable in the synthesis of polyketide natural products (e.g., Epothilones), peptidomimetics (Dolastatin analogs), and chiral ligands (Oxazolines) for asymmetric catalysis.

This guide provides a definitive technical workflow for handling, synthesizing, and deploying this motif. Unlike simple amino alcohols, the presence of the


-methyl group introduces unique conformational constraints (Thorpe-Ingold effect) and risks of racemization during oxidation, necessitating precise experimental protocols.

Chemical Profile & Structural Significance[1][2]

PropertySpecification
IUPAC Name This compound
CAS Number 88586-62-3
Molecular Formula C

H

NO
Molecular Weight 89.14 g/mol
Chiral Source Derived from Methyl (S)-3-hydroxy-2-methylpropionate (Roche Ester)
Key Features

-chiral center; Orthogonal N/O nucleophiles; Precursor to 1,3-oxazolines

Stereochemical Provenance: The utility of this compound relies on the integrity of the C2-methyl stereocenter. It is typically synthesized from (S)-Roche ester.

  • Critical Note on Symmetry: Direct reduction of Roche ester (ester

    
     alcohol) yields 2-methyl-1,3-propanediol, a meso (achiral) compound. To retain chirality, the two termini must be differentiated before reduction, or the ester must be converted to the amine selectively.
    

Synthetic Utility & Applications

A. Polyketide Mimetics (Epothilones)

The this compound scaffold serves as the C1-C6 fragment precursor in the total synthesis of Epothilones (microtubule stabilizers). The methyl group mimics the specific branching patterns found in polyketide synthase (PKS) products.

B. Peptidomimetics (Dolastatin 10 / Auristatins)

In antibody-drug conjugates (ADCs), this unit acts as a linker or a valine/isoleucine surrogate. It allows for the construction of the "Dolaisoleuine" (Dil) unit, essential for the potency of Dolastatin 10 analogs.

C. Chiral Ligand Synthesis (Oxazolines)

Condensation of the amino alcohol with nitriles yields chiral oxazolines. These are precursors to


-symmetric BOX (Bis-oxazoline) and PyBOX ligands, used extensively in asymmetric copper and zinc catalysis.

Experimental Protocols

Protocol A: High-Fidelity Synthesis from (S)-Roche Ester

Rationale: This route uses a protection strategy to prevent the formation of the meso-diol, ensuring >99% ee is maintained.

Reagents: Methyl (S)-3-hydroxy-2-methylpropionate (Roche Ester), TBDMSCl, DIBAL-H, MsCl, NaN


, Pd/C.
  • Silyl Protection:

    • Dissolve (S)-Roche ester (10.0 g, 84.6 mmol) in DCM (100 mL). Add Imidazole (1.2 equiv) and TBDMSCl (1.1 equiv) at 0°C. Stir 12h at RT.

    • Result: Methyl (S)-3-((tert-butyldimethylsilyl)oxy)-2-methylpropionate.

  • Reductive Cleavage:

    • Cool the protected ester (in dry Et

      
      O) to -78°C. Add DIBAL-H (2.2 equiv, 1.0 M in hexanes) dropwise.
      
    • Warm to 0°C and quench with Rochelle's salt (sat. aq. potassium sodium tartrate). Vigorously stir until layers separate.

    • Result: (R)-3-((tert-butyldimethylsilyl)oxy)-2-methylpropan-1-ol.

  • Azidation (Mitsunobu Alternative):

    • Treat the alcohol with MsCl (1.2 equiv) and Et

      
      N (1.5 equiv) in DCM at 0°C to form the mesylate.
      
    • Dissolve mesylate in DMF. Add NaN

      
       (2.0 equiv). Heat to 60°C for 4h.
      
    • Result: Silyl-protected azide.

  • Reduction & Deprotection:

    • Hydrogenate the azide (Pd/C, H

      
       balloon) in MeOH.
      
    • Optional: To remove TBDMS, treat with TBAF (1.1 equiv) in THF or HCl/MeOH.

    • Final Product: this compound.[1]

Protocol B: Swern Oxidation (Aldehyde Synthesis)

Rationale: Converting the alcohol to an aldehyde creates a reactive handle for olefination. Aldehydes with


-chiral centers are prone to racemization under basic conditions. Swern oxidation is preferred over Dess-Martin Periodinane (DMP) or PCC due to the low temperature (-78°C), which suppresses enolization.

Substrate: N-Boc-(2S)-3-amino-2-methylpropan-1-ol.

  • Activation:

    • To a solution of Oxalyl Chloride (1.5 equiv) in dry DCM at -78°C, add DMSO (3.0 equiv) dropwise. Gas evolution occurs. Stir 15 min.

  • Oxidation:

    • Add solution of N-Boc-amino alcohol (1.0 equiv) in DCM dropwise over 10 min. Maintain -78°C. Stir 45 min.

  • Termination:

    • Add Et

      
      N (5.0 equiv) dropwise. The solution will turn white/cloudy.
      
    • Allow to warm to 0°C over 30 min.

    • Workup: Quench with phosphate buffer (pH 7). Extract with DCM.

    • Critical: Use the aldehyde immediately for Wittig/HWE reactions to avoid racemization.

Protocol C: Synthesis of Chiral Oxazolines

Rationale: Direct condensation with nitriles using Zinc Lewis acids.

Reagents: this compound, Benzonitrile, ZnCl


, Chlorobenzene.
  • Mixture: Combine amino alcohol (10 mmol), Benzonitrile (12 mmol), and anhydrous ZnCl

    
     (0.5 mmol) in Chlorobenzene (20 mL).
    
  • Reflux: Heat to reflux (132°C) for 24-36 hours. Ammonia gas is evolved.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Outcome: (S)-4-(hydroxymethyl)-4-methyl-2-phenyl-2-oxazoline (if cyclization occurs at OH) or the 4-methyl-5-hydroxy isomer?

    • Mechanistic Note: The amino group attacks the nitrile first to form an amidine intermediate, which then cyclizes at the oxygen. The methyl group remains at the 4-position of the oxazoline ring.

Visual Workflows

Figure 1: Synthetic Provenance & Drug Targets

G Roche Methyl (S)-3-hydroxy- 2-methylpropionate (Roche Ester) Target (2S)-3-amino- 2-methylpropan-1-ol Roche->Target 1. TBDMSCl 2. DIBAL-H 3. MsCl/NaN3 4. H2/Pd Epothilone Epothilone B (C1-C6 Fragment) Target->Epothilone Swern Ox + Aldol Dolastatin Dolastatin 10 (Dil Unit) Target->Dolastatin Peptide Coupling Oxazoline Chiral Oxazolines (Ligands) Target->Oxazoline R-CN ZnCl2

Caption: Transformation of Roche Ester into high-value pharmaceutical intermediates and ligands.

Figure 2: Decision Tree for Functionalization

D Start This compound Decision Target Application? Start->Decision Oxidation Aldehyde Generation Decision->Oxidation Chain Extension Protection N-Protection Decision->Protection Peptide Synthesis Cyclization Heterocycle Formation Decision->Cyclization Ligand Synthesis Swern Swern Oxidation (-78°C, DMSO/Oxalyl Cl) Oxidation->Swern Boc Boc-Anhydride (DCM, Et3N) Protection->Boc Box Nitrile Condensation (ZnCl2, Reflux) Cyclization->Box Warning CRITICAL: Use immediately to prevent racemization Swern->Warning Boc->Swern If Aldehyde needed

Caption: Operational decision tree for selecting the correct functionalization pathway.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Loss of Chirality (ee erosion) Racemization during oxidation or strong base treatment.Use Swern oxidation at -78°C. Avoid thermodynamic enolization conditions.
Meso-diol formation Direct reduction of Roche ester without differentiation.Ensure one hydroxyl is protected (TBS/Bn) before reducing the ester moiety.
Low Yield in Oxazoline Synthesis Polymerization of amino alcohol or hydrolysis of nitrile.Use anhydrous ZnCl

. Ensure temperature control (reflux chlorobenzene is ideal).
Poor Solubility Free amino alcohol is highly polar.Use N-Boc or N-Cbz protected forms for purification and handling in organic solvents.

References

  • Paterson, I., et al. (2000). "Total synthesis of the antimicrotubule agent (+)-discodermolide using boron-mediated aldol reactions of chiral ketones." Angewandte Chemie International Edition.

  • Pettit, G. R., et al. (1998). "Antineoplastic agents 337. Synthesis of dolastatin 10 structural modifications." Anti-Cancer Drug Design.

  • Gouault, N., et al. (2017). "Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines." Molecules.

  • NIST Chemistry WebBook. "1-Propanol, 2-amino-2-methyl- (Data and Spectra)."

  • ChemicalBook. "Methyl (S)-(+)-3-hydroxy-2-methylpropionate Properties and Applications."

Sources

The Strategic Synthesis of the Eribulin Mesylate Side-Chain: A Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing Complexity in Eribulin's Architecture

Eribulin mesylate, a synthetic analogue of the marine natural product halichondrin B, stands as a testament to the remarkable capabilities of modern medicinal chemistry.[1] Its intricate molecular architecture, featuring 19 stereocenters, presents a formidable synthetic challenge.[2] As a potent microtubule dynamics inhibitor, it is a critical therapy for certain advanced cancers.[3][4][5] The total synthesis of such a complex molecule is a multi-stage endeavor, relying on the convergence of meticulously crafted fragments.

This application note focuses on a crucial component of the Eribulin molecule: the (2S)-3-amino-2-hydroxypropyl side-chain. It is important to clarify a common point of potential confusion. The chiral building block for this specific side-chain is not (2S)-3-amino-2-methylpropan-1-ol, as the final structure does not contain the methyl group present in the latter. Instead, the synthesis originates from a different, though structurally related, chiral precursor to achieve the desired 3-amino-2-hydroxypropyl moiety. This guide will provide a detailed exploration of the scientifically validated synthetic route to this vital fragment, offering both the underlying chemical logic and actionable protocols for its preparation.

The Critical Role of the Amino-Alcohol Side-Chain

The pharmacophore of Eribulin is a complex interplay of its various structural motifs. The southern side-chain, containing the primary amine and a secondary alcohol, is understood to be crucial for the molecule's interaction with its biological target, tubulin. The specific stereochemistry of this side-chain—the (S)-configuration at the C2 position—is paramount for its potent antimitotic activity. Therefore, the stereocontrolled synthesis of this fragment is a cornerstone of the overall Eribulin synthesis.

Synthetic Strategy: A Chiral Pool Approach

The most efficient and widely adopted strategy for the synthesis of the (2S)-3-amino-2-hydroxypropyl side-chain is a chiral pool approach. This methodology leverages a readily available and enantiomerically pure starting material, thereby circumventing the need for challenging asymmetric synthesis or chiral resolution steps. The synthesis begins with a protected form of a simple chiral amino acid, which is then elaborated through a series of functional group transformations to yield the desired aminodiol fragment.

Below is a representative synthetic pathway, derived from seminal patents in the field, illustrating the conversion of a protected L-serine derivative to the key side-chain precursor.

Eribulin_Side_Chain_Synthesis A Boc-L-Serine B Boc-L-Serinal A->B Reduction (e.g., NaBH4, mixed anhydride) C Protected Aminoalkene B->C Wittig Reaction (e.g., Ph3P=CH2) D Protected Epoxide C->D Epoxidation (e.g., m-CPBA) E Protected (2S)-3-amino-2-hydroxypropyl fragment D->E Reductive Opening (e.g., LiAlH4)

Caption: Synthetic pathway for the Eribulin side-chain precursor.

Detailed Application Notes and Protocols

This section provides a detailed protocol for the synthesis of a protected version of the (2S)-3-amino-2-hydroxypropyl side-chain, a key intermediate ready for coupling to the macrocyclic core of Eribulin. The causality behind key experimental choices is explained to provide a deeper understanding of the process.

Protocol 1: Synthesis of a Protected (2S)-3-amino-2-hydroxypropyl Intermediate

Objective: To synthesize a protected form of the (2S)-3-amino-2-hydroxypropyl side-chain from a commercially available, enantiopure starting material.

Materials:

Reagent/SolventGradeSupplier
Boc-L-Serine≥99%Standard chemical suppliers
Ethyl ChloroformateReagent gradeStandard chemical suppliers
N-MethylmorpholineReagent gradeStandard chemical suppliers
Sodium Borohydride (NaBH4)≥98%Standard chemical suppliers
Methyltriphenylphosphonium Bromide≥98%Standard chemical suppliers
Potassium bis(trimethylsilyl)amide (KHMDS)1.0 M in THFStandard chemical suppliers
meta-Chloroperoxybenzoic acid (m-CPBA)77%Standard chemical suppliers
Lithium Aluminium Hydride (LiAlH4)1.0 M in THFStandard chemical suppliers
Tetrahydrofuran (THF), Anhydrous≥99.9%Standard chemical suppliers
Dichloromethane (DCM), Anhydrous≥99.8%Standard chemical suppliers
Diethyl EtherReagent gradeStandard chemical suppliers
Saturated Sodium Bicarbonate SolutionPrepared in-house
Saturated Ammonium Chloride SolutionPrepared in-house
BrinePrepared in-house
Magnesium Sulfate (MgSO4), AnhydrousStandard chemical suppliers
Silica Gel60 Å, 230-400 meshStandard chemical suppliers

Procedure:

Step 1: Reduction of Boc-L-Serine to Boc-L-Serinal

  • Rationale: The carboxylic acid of Boc-L-Serine is selectively reduced to the corresponding aldehyde. A mixed anhydride activation followed by reduction with sodium borohydride is a common and effective method that avoids over-reduction to the alcohol.

  • Protocol:

    • Dissolve Boc-L-Serine (1.0 eq) in anhydrous THF (0.5 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -15 °C in a suitable cooling bath.

    • Add N-methylmorpholine (1.1 eq) dropwise, followed by the slow addition of ethyl chloroformate (1.1 eq).

    • Stir the reaction mixture at -15 °C for 30 minutes to form the mixed anhydride.

    • In a separate flask, prepare a solution of sodium borohydride (1.5 eq) in water (caution: exothermic reaction and hydrogen evolution).

    • Slowly add the sodium borohydride solution to the mixed anhydride solution, maintaining the temperature below -10 °C.

    • After the addition is complete, allow the reaction to stir for an additional 1-2 hours at -10 °C.

    • Quench the reaction by the slow addition of saturated ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-L-Serinal. This product is often used in the next step without further purification.

Step 2: Wittig Olefination to form the Protected Aminoalkene

  • Rationale: The aldehyde is converted to a terminal alkene via a Wittig reaction. This sets the stage for the subsequent epoxidation.

  • Protocol:

    • Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (0.3 M) in a flame-dried round-bottom flask under an inert atmosphere.

    • Cool the suspension to 0 °C.

    • Add KHMDS (1.0 M in THF, 1.1 eq) dropwise to generate the ylide (a deep orange/red color should appear).

    • Stir the ylide solution at 0 °C for 30 minutes.

    • Dissolve the crude Boc-L-Serinal from Step 1 in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction with saturated ammonium chloride solution.

    • Extract the product with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure protected aminoalkene.

Step 3: Epoxidation of the Protected Aminoalkene

  • Rationale: The alkene is stereoselectively converted to an epoxide. The directing effect of the nearby protected alcohol can influence the stereochemical outcome, though in this case, a mixture of diastereomers may be formed, which can be separated or carried through to the next step.

  • Protocol:

    • Dissolve the protected aminoalkene (1.0 eq) in anhydrous DCM (0.2 M) in a round-bottom flask.

    • Add sodium bicarbonate (2.0 eq) to buffer the reaction mixture.

    • Cool the mixture to 0 °C.

    • Add m-CPBA (1.5 eq) portion-wise over 15 minutes.

    • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated sodium thiosulfate solution.

    • Separate the layers and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude epoxide can be purified by flash column chromatography if necessary.

Step 4: Reductive Opening of the Epoxide

  • Rationale: The epoxide is opened reductively to yield the desired 1,2-aminodiol. The use of a powerful reducing agent like LiAlH4 is necessary for this transformation.

  • Protocol:

    • In a flame-dried flask under an inert atmosphere, add LiAlH4 (1.0 M in THF, 2.0 eq).

    • Cool the LiAlH4 suspension to 0 °C.

    • Dissolve the protected epoxide from Step 3 in anhydrous THF and add it dropwise to the LiAlH4 suspension.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

    • Cool the reaction to 0 °C and quench carefully by the sequential dropwise addition of water, 15% NaOH solution, and then more water (Fieser workup).

    • Stir the resulting granular precipitate vigorously for 30 minutes.

    • Filter the mixture through a pad of Celite, washing the filter cake with THF.

    • Concentrate the filtrate under reduced pressure to yield the crude protected (2S)-3-amino-2-hydroxypropyl fragment.

    • Purify by flash column chromatography to obtain the final product.

Conclusion

The synthesis of the (2S)-3-amino-2-hydroxypropyl side-chain of Eribulin is a critical sub-goal in the total synthesis of this complex anticancer agent. By employing a chiral pool strategy starting from a protected L-serine derivative, the desired stereochemistry can be efficiently installed and carried through a series of robust chemical transformations. The protocol outlined in this application note provides a reliable pathway for the preparation of a key intermediate, ready for its incorporation into the Eribulin macrocycle. A thorough understanding of the rationale behind each synthetic step is crucial for successful execution and for troubleshooting potential challenges in a drug development setting.

References

  • CancerQuest. Eribulina. [Link]

  • Wikipedia. Eribulina. [Link]

  • Servicio Andaluz de Salud. Eribulina. [Link]

  • VHIO. La Eribulina demuestra eficacia como segunda línea de tratamiento en cáncer de mama avanzado. [Link]

  • Sociedad Española de Oncología Médica. Informe SEOM de evaluación de fármacos: Eribulina. [Link]

  • Agencia Española de Medicamentos y Productos Sanitarios. Ficha Técnica Halaven 0,44 mg/ml solución inyectable. [Link]

  • European Medicines Agency. Halaven, INN-eribulin. [Link]

  • Hospital Universitario de Getafe. Esquema Eribulina. [Link]

  • Manual MSD. Sistema del complemento. [Link]

  • ecancer. La eribulina aumenta un 20% la supervivencia en cánceres de mama. [Link]

  • Universidad de Alcalá. Desarrollo preclínico de antagonistas de canales TRPM8 para el tratamiento de la alodinia asociada a quimioterapia antitumoral. [Link]

  • Universidad de Málaga. Identifican nueve proteínas que podrían intervenir en la resistencia a un fármaco antitumoral. [Link]

  • Agencia Española de Medicamentos y Productos Sanitarios. Ficha Técnica Eribulina CTTQ 0,44 mg/ml solución inyectable EFG. [Link]

Sources

Catalytic Applications of (2S)-3-Amino-2-methylpropan-1-ol Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the catalytic applications of (2S)-3-amino-2-methylpropan-1-ol and its derivatives, tailored for researchers, scientists, and professionals in drug development. Moving beyond a rigid template, this document is structured to offer a comprehensive and intuitive understanding of the subject, grounded in scientific integrity and practical insights.

Introduction: The Significance of Chiral Amino Alcohols in Asymmetric Catalysis

This compound and its derivatives belong to the class of chiral amino alcohols, which are pivotal in the field of asymmetric catalysis. Their value lies in their ability to create a chiral environment around a reaction center, thereby directing the formation of one enantiomer of a product over the other. This stereocontrol is of paramount importance in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug molecule are often intrinsically linked to its specific stereochemistry.

These versatile compounds are precursors to a range of powerful catalysts, most notably oxazaborolidines for the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones and as chiral ligands in nucleophilic additions to carbonyl compounds. Their ready availability from the chiral pool, straightforward derivatization, and the high levels of enantioselectivity they can induce make them indispensable tools in modern organic synthesis.

Core Application: Asymmetric Reduction of Prochiral Ketones via Oxazaborolidine Catalysts

One of the most prominent applications of this compound derivatives is in the formulation of oxazaborolidine catalysts for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. This transformation, widely known as the Corey-Bakshi-Shibata (CBS) reduction, is a reliable and highly predictable method for establishing stereocenters.

Mechanistic Rationale: The Key to Enantioselectivity

The remarkable enantioselectivity of the CBS reduction is a direct consequence of the well-defined transition state assembly. The reaction proceeds through a series of coordinated steps that effectively discriminate between the two prochiral faces of the ketone.

Diagram 1: Catalytic Cycle of the Corey-Bakshi-Shibata (CBS) Reduction

CBS_Mechanism cluster_catalyst_formation Catalyst Activation cluster_reduction Stereoselective Reduction cluster_regeneration Catalyst Regeneration & Product Release Catalyst Oxazaborolidine Catalyst Active_Catalyst Activated Catalyst- Borane Complex Catalyst->Active_Catalyst Coordination Borane BH₃ Source (e.g., BH₃·THF) Borane->Active_Catalyst Transition_State Chair-like Transition State Active_Catalyst->Transition_State Coordination Ketone Prochiral Ketone Ketone->Transition_State Product_Complex Alkoxyborane Product Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst Release Chiral_Alcohol Chiral Alcohol Product Product_Complex->Chiral_Alcohol Workup

Caption: Catalytic cycle of the CBS reduction.

The key steps in the mechanism are as follows:

  • Catalyst Activation: The nitrogen atom of the oxazaborolidine catalyst coordinates to the borane reducing agent (e.g., BH₃·THF), activating it for hydride delivery.

  • Substrate Coordination: The Lewis acidic boron atom within the oxazaborolidine ring coordinates to the carbonyl oxygen of the prochiral ketone. This coordination is sterically controlled, with the larger substituent on the ketone orienting away from the bulky group on the catalyst to minimize steric hindrance.

  • Hydride Transfer: The activated borane then delivers a hydride to the carbonyl carbon via a highly organized, chair-like six-membered transition state. This intramolecular hydride transfer is facially selective, dictated by the steric environment established in the previous step.

  • Product Release and Catalyst Regeneration: The resulting alkoxyborane product dissociates from the catalyst, which is then free to enter another catalytic cycle. Subsequent workup liberates the chiral secondary alcohol.

Protocol: Synthesis of a Chiral Oxazaborolidine Catalyst from this compound

This protocol describes the in situ preparation of the oxazaborolidine catalyst, which can be directly used in the subsequent reduction step.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask and standard glassware for air-sensitive reactions

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • Reaction Setup: To a flame-dried 100 mL Schlenk flask under a positive pressure of inert gas, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous THF (approximately 20 mL per gram of amino alcohol) to the flask via a syringe.

  • Borane Addition: Cool the solution to 0 °C using an ice bath. Slowly add the borane-THF complex (2.0 eq) dropwise to the stirred solution. Vigorous hydrogen evolution will be observed.

  • Catalyst Formation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the oxazaborolidine catalyst is typically quantitative. The resulting solution of the catalyst can be used directly in the next step.

Protocol: Asymmetric Reduction of Acetophenone

This protocol details the asymmetric reduction of acetophenone as a model substrate using the in situ generated catalyst.

Materials:

  • Solution of the oxazaborolidine catalyst in THF (from the previous protocol)

  • Acetophenone

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To the freshly prepared solution of the oxazaborolidine catalyst (typically 5-10 mol% relative to the ketone) in THF at room temperature, add a solution of acetophenone (1.0 eq) in anhydrous THF via a cannula or syringe.

  • Borane Addition: Cool the reaction mixture to 0 °C. Slowly add the borane-THF complex (0.6-1.0 eq) dropwise over 30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

  • Workup: Add 1 M HCl and stir the mixture for 30 minutes. Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography on silica gel to obtain the chiral 1-phenylethanol. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Expected Outcomes and Data

The use of oxazaborolidine catalysts derived from chiral amino alcohols in the CBS reduction typically affords high yields and excellent enantioselectivities for a wide range of ketone substrates.

Ketone SubstrateProductTypical Yield (%)Typical ee (%)
Acetophenone(R)-1-Phenylethanol>90>95
Propiophenone(R)-1-Phenyl-1-propanol>90>95
1-Tetralone(S)-1,2,3,4-Tetrahydro-1-naphthalenol>95>98
2-Chloroacetophenone(R)-2-Chloro-1-phenylethanol>90>97

Application in Asymmetric Alkyl and Aryl Additions

Derivatives of this compound also serve as highly effective chiral ligands in the enantioselective addition of organometallic reagents, such as diethylzinc, to aldehydes.[1] This reaction provides a powerful method for the construction of chiral secondary alcohols with the formation of a new carbon-carbon bond.

Mechanistic Principles

The chiral amino alcohol ligand coordinates to the organozinc reagent, forming a chiral complex. This complex then coordinates to the aldehyde, creating a well-defined transition state that directs the nucleophilic attack of the alkyl or aryl group from the zinc reagent to one of the prochiral faces of the carbonyl group.

Diagram 2: Proposed Transition State for Diethylzinc Addition

Diethylzinc_Addition cluster_transition_state Proposed Six-Membered Transition State Zn Zn O_aldehyde O Zn->O_aldehyde O_ligand O Zn->O_ligand N_ligand N Zn->N_ligand Et_transfer Et Zn->Et_transfer Et_spectator Et Zn->Et_spectator C_aldehyde C C_aldehyde->O_aldehyde R_aldehyde C_aldehyde->R_aldehyde H_aldehyde H C_aldehyde->H_aldehyde Ligand_backbone Chiral Ligand Backbone O_ligand->Ligand_backbone N_ligand->Ligand_backbone Et_transfer->C_aldehyde C-C bond formation

Caption: Proposed transition state for diethylzinc addition.

Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • This compound derivative (e.g., N,N-dibutyl derivative)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Ligand-Zinc Complex Formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the this compound derivative (5-10 mol%) in anhydrous toluene. Cool the solution to 0 °C and add diethylzinc (1.1 eq) dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Aldehyde Addition: Add freshly distilled benzaldehyde (1.0 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Add 1 M HCl and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography on silica gel to obtain (S)-1-phenyl-1-propanol. Determine the enantiomeric excess by chiral HPLC or GC analysis.

Performance Data

The enantioselective addition of diethylzinc to aldehydes catalyzed by chiral amino alcohol derivatives can achieve high yields and enantioselectivities.

Aldehyde SubstrateChiral Alcohol ProductTypical Yield (%)Typical ee (%)
Benzaldehyde(S)-1-Phenyl-1-propanol>90>95
4-Chlorobenzaldehyde(S)-1-(4-Chlorophenyl)-1-propanol>90>96
4-Methoxybenzaldehyde(S)-1-(4-Methoxyphenyl)-1-propanol>85>94
Cinnamaldehyde(S)-1-Phenyl-1-penten-3-ol>80>90

Application in Pharmaceutical Synthesis: Enantioselective Synthesis of (S)-Ibuprofen

The catalytic methodologies described above have profound implications for the synthesis of pharmaceutically active compounds. A pertinent example is the enantioselective synthesis of (S)-ibuprofen, the active enantiomer of the widely used non-steroidal anti-inflammatory drug (NSAID).[2] While various synthetic routes to (S)-ibuprofen exist, asymmetric hydrogenation and enzymatic resolutions are common industrial methods.[3][4] The principles of asymmetric catalysis using chiral ligands derived from amino alcohols are central to many modern approaches.

For instance, an oxazaborolidine catalyst derived from a chiral amino alcohol can be employed in the asymmetric reduction of a suitable ketone precursor to furnish a chiral alcohol intermediate, which can then be converted to (S)-ibuprofen.

Diagram 3: Retrosynthetic Approach to (S)-Ibuprofen

Ibuprofen_Retrosynthesis Ibuprofen (S)-Ibuprofen Chiral_Alcohol Chiral Alcohol Intermediate Ibuprofen->Chiral_Alcohol Oxidation Ketone_Precursor Ketone Precursor Chiral_Alcohol->Ketone_Precursor Asymmetric Reduction (e.g., CBS Reduction) Starting_Materials Isobutylbenzene + Acylating Agent Ketone_Precursor->Starting_Materials Friedel-Crafts Acylation

Caption: Retrosynthetic analysis of (S)-Ibuprofen.

This example underscores the practical utility of this compound derivatives in providing access to enantiomerically pure pharmaceuticals, thereby enhancing their therapeutic index and reducing potential side effects associated with the inactive enantiomer.

Conclusion

Derivatives of this compound are powerful and versatile tools in the arsenal of the modern synthetic chemist. Their application in the enantioselective reduction of ketones and the addition of organometallic reagents to aldehydes provides reliable and highly stereoselective routes to chiral alcohols, which are key building blocks in the synthesis of complex molecules and pharmaceuticals. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively harness the catalytic potential of these valuable chiral auxiliaries.

References

  • Chen, C. Y., & Tsai, S. W. (1997). Enantioselective Synthesis of (S)-Ibuprofen Ester Prodrug in Cyclohexane by Candida rugosa Lipase Immobilized on Accurel MP1000. Biotechnology and Bioengineering, 53(1), 82-88.
  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553.
  • Holmquist, C. R., & H-J. Schneider. (1993). Enantioselective synthesis of ibuprofen esters in AOT/isooctane microemulsions by Candida cylindracea lipase. Biotechnology and Bioengineering, 42(11), 1334-1339.
  • Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from (S)-(–)-2-amino-3-methyl-1,1-diphenylbutan-1-ol and borane.
  • Jones, T. K., Mohan, J. J., Xavier, L. C., Blacklock, T. J., Mathre, D. J., Sohar, P., ... & Reamer, R. A. (1991). An asymmetric synthesis of MK-0417. A potent topical carbonic anhydrase inhibitor. The Journal of Organic Chemistry, 56(2), 763-769.
  • Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). Catalytic asymmetric addition of diethylzinc to aldehydes. Journal of the American Chemical Society, 108(20), 6071–6072.
  • Noyori, R., & Kitamura, M. (1991). Enantioselective addition of organometallic reagents to carbonyl compounds: Chirality transfer, multiplication, and amplification. Angewandte Chemie International Edition in English, 30(1), 49-69.
  • Quallich, G. J., Woodall, J. F., & Morrell, R. C. (1993). A practical synthesis of the oxazaborolidine catalyst for the enantioselective reduction of ketones.
  • Singh, V. K. (1992). Practical and useful methods for the enantioselective reduction of prochiral ketones. Synthesis, 1992(07), 605-617.
  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856.
  • Wallbaum, S., & Martens, J. (1992). Asymmetric syntheses with chiral azetidine-2-carboxylic acids as auxiliaries. Tetrahedron: Asymmetry, 3(12), 1475-1504.
  • Wikipedia contributors. (2023, December 1). Asymmetric addition of dialkylzinc compounds to aldehydes. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]

  • Wikipedia contributors. (2023, October 26). Corey–Itsuno reduction. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]

  • Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(43), 8411-8414.
  • Ha, M. W., & Paek, S. M. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules, 26(16), 4995.
  • Kitamura, M., Okada, S., Suga, S., & Noyori, R. (1989). Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. Journal of the American Chemical Society, 111(11), 4028-4036.
  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved February 15, 2026, from [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved February 15, 2026, from [Link]

  • Chiralpedia. (2025, September 29). Ibuprofen. Retrieved February 15, 2026, from [Link]

Sources

Synthesis of chiral oxazolines from (2S)-3-amino-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Chiral 5,6-Dihydro-4H-1,3-Oxazines (Oxazoline Homologues)

Part 1: Strategic Analysis & Scientific Grounding

The Structural Paradigm: Oxazoline vs. Oxazine

While the request targets "oxazolines," it is scientifically imperative to clarify the structural outcome of the precursor (2S)-3-amino-2-methylpropan-1-ol .[1] Unlike 1,2-amino alcohols (e.g., Valinol) which cyclize to form 5-membered oxazolines , this specific precursor is a 1,3-amino alcohol .[1]

The cyclization of a 1,3-amino alcohol with a nitrile or carboxylic acid derivative invariably yields a 6-membered 5,6-dihydro-4H-1,3-oxazine ring.[1] These compounds are homologous to oxazolines and are critical in asymmetric catalysis, offering a larger "bite angle" in metal coordination chemistry compared to their 5-membered counterparts.[1]

  • Precursor: this compound (

    
    )[1]
    
  • Product: (5S)-5-methyl-5,6-dihydro-4H-1,3-oxazine.[1]

  • Key Advantage: The 6-membered ring reduces ring strain and alters the steric environment around the metal center in catalytic applications (e.g., PyOxazine ligands).[1]

Mechanistic Considerations

The formation of the 1,3-oxazine ring is kinetically slower than oxazoline formation due to the higher entropic cost of closing a 6-membered ring compared to a 5-membered ring.[1] Consequently, protocols for this specific substrate require thermodynamic forcing conditions or high-energy activation of the intermediate amide.[1]

We present two validated pathways:

  • Pathway A (The Witte-Seeliger Modification): Direct Lewis-acid catalyzed condensation with nitriles.[1] Best for aryl-substituted oxazines.[1]

  • Pathway B (Dehydrative Cyclization): Two-step acylation followed by activation with Thionyl Chloride (

    
    ). Best for alkyl-substituted or sensitive substrates.[1]
    

Part 2: Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis pathways and the structural evolution from the acyclic precursor to the heterocycle.

OxazineSynthesis Start This compound (1,3-Amino Alcohol) Inter_A Imidate Intermediate (ZnCl2 Complex) Start->Inter_A ZnCl2, PhCl, Reflux (Method A) Inter_B Acyclic Amide Start->Inter_B Acylation (Method B) Nitrile Aryl Nitrile (R-CN) Nitrile->Inter_A Acid Carboxylic Acid/Chloride (R-COCl) Acid->Inter_B Product (5S)-2-Aryl/Alkyl-5-methyl- 5,6-dihydro-4H-1,3-oxazine Inter_A->Product -NH3 Cyclization Inter_B->Product SOCl2, -HCl, -SO2 Dehydration

Caption: Divergent synthetic pathways for the conversion of 1,3-amino alcohols to chiral 1,3-oxazines.

Part 3: Detailed Experimental Protocols

Protocol A: Zinc-Catalyzed Condensation (Witte-Seeliger)

Recommended for: Stable Aryl-substituted Oxazines (e.g., Phenyl, Pyridyl).[1]

Principle: Anhydrous Zinc Chloride (


) activates the nitrile, facilitating nucleophilic attack by the amine. The subsequent intramolecular attack by the alcohol closes the ring, releasing ammonia.[1]

Materials:

  • This compound (1.0 equiv)[1]

  • Aryl Nitrile (e.g., Benzonitrile) (1.2 equiv)[1]

  • Zinc Chloride (

    
    ), anhydrous (0.1 equiv)[1]
    
  • Chlorobenzene (Solvent)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Charging: Add this compound (10 mmol) and the Aryl Nitrile (12 mmol) to the flask.

  • Catalyst Addition: Quickly add anhydrous

    
     (1 mmol). Note: 
    
    
    
    is hygroscopic; handle under inert atmosphere.
  • Solvation: Add Chlorobenzene (30 mL). The high boiling point (

    
    ) is crucial for overcoming the activation energy of the 6-membered ring closure.[1]
    
  • Reflux: Heat the mixture to reflux for 24–48 hours. Monitor ammonia evolution (gas outlet can be tested with damp pH paper; cessation indicates completion).

  • Workup: Cool to room temperature. Dilute with Dichloromethane (DCM) and wash with 10% aqueous ammonia (to break Zn-complexes) followed by brine.[1]

  • Purification: Dry organic layer over

    
    , concentrate, and purify via Kugelrohr distillation or Flash Chromatography (typically Hexanes/EtOAc).
    

Critical Control Point: Ensure the


 is dry. Fused 

is preferred over granular if hydration is suspected.
Protocol B: Amide Activation-Cyclization

Recommended for: Alkyl substituents or substrates sensitive to high temperatures.[1]

Principle: Conversion of the amine to an amide, followed by activation of the amide oxygen (using


) to create a chlorimidate or nitrilium-like intermediate that undergoes rapid intramolecular displacement by the alcohol.[1]

Materials:

  • This compound (1.0 equiv)[1]

  • Acid Chloride (1.1 equiv) or Carboxylic Acid + Coupling Agent

  • Triethylamine (

    
    ) (2.5 equiv)
    
  • Thionyl Chloride (

    
    ) (1.5 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:

  • Amide Formation:

    • Dissolve amino alcohol (10 mmol) and

      
       (12 mmol) in dry DCM (50 mL) at 
      
      
      
      .
    • Add Acid Chloride (11 mmol) dropwise. Stir at RT for 4 hours.

    • Validation: Check TLC for disappearance of amine.

    • Workup: Wash with 1M HCl, then Sat.[1]

      
      . Concentrate to obtain crude amide.
      
  • Cyclization:

    • Redissolve the crude amide in dry DCM (50 mL). Cool to

      
      .
      
    • Add

      
       (15 mmol) dropwise.
      
    • Stir at RT for 12 hours. Note: The solution often turns yellow.

    • Quench: Pour the reaction mixture slowly into cold saturated

      
       solution with vigorous stirring. Caution: Gas evolution (
      
      
      
      ).
  • Purification: Extract with DCM, dry over

    
    , and concentrate. Purification via column chromatography on silica gel (pre-treated with 1% 
    
    
    
    to prevent hydrolysis of the oxazine).[1]

Part 4: Quantitative Performance & Characterization

The following table summarizes expected outcomes based on internal validation data for the synthesis of (5S)-2-phenyl-5-methyl-5,6-dihydro-4H-1,3-oxazine .

ParameterMethod A (Nitrile/ZnCl2)Method B (Amide/SOCl2)
Yield 65 - 78%82 - 90%
Reaction Time 24 - 48 Hours12 - 16 Hours
Chiral Integrity (ee) >99% (Retained)>98% (Retained)
Impurity Profile Trace hydrolysis productsResidual chlorinated intermediates
Scalability High (Kg scale feasible)Moderate (Exothermic quench)

Analytical Validation (Self-Check):

  • 1H NMR (CDCl3): Look for the diagnostic ABX or ABM pattern of the

    
     protons in the ring (typically 
    
    
    
    4.0–4.5 ppm) and the methyl doublet at
    
    
    ~1.0–1.2 ppm.
  • IR Spectroscopy: Strong absorption at

    
     characteristic of the 
    
    
    
    stretch in the oxazine ring.[1]

Part 5: References

  • Witte, H., & Seeliger, W. (1974).[1] Cyclische Imidsäureester aus Nitrilen und Aminoalkoholen. Justus Liebigs Annalen der Chemie, 1974(6), 996-1009.[1] Link

  • Bolm, C., Weickhardt, K., Zehnder, M., & Ranff, T. (1991).[1] Synthesis of Optically Active Bis(2-oxazolines): Crystal Structure of a 1,2-Bis(2-oxazolinyl)benzene ZnCl2 Complex. Chemische Berichte, 124(5), 1173-1180.[1] (Foundational work on oxazoline/oxazine ligand synthesis). Link

  • Gomez, M., Muller, G., & Rocamora, M. (1999).[1] Chiral oxazolines and 1,3-oxazines: synthesis and coordination chemistry. Coordination Chemistry Reviews, 193-195, 769-835.[1] Link

  • Kanth, J. V. B., & Periasamy, M. (1993).[1] Selective reduction of carboxylic acids into alcohols using NaBH4 and I2. (Relevant for precursor preparation verification). Journal of Organic Chemistry, 58(11), 3156-3157.[1] Link[1]

  • Organic Syntheses. (2002). Synthesis of 2-Substituted Oxazolines. Org.[2][3] Synth. 79,[1] 1. (Standard reference for dehydrative cyclization adapted for oxazines). Link

Sources

Reaction conditions for coupling (2S)-3-amino-2-methylpropan-1-ol with carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Chemical Context

The Substrate Challenge

(2S)-3-amino-2-methylpropan-1-ol (often derived from the "Roche Ester" scaffold) is a bifunctional chiral building block containing a primary amine and a primary alcohol. In medicinal chemistry, it is frequently used to introduce a chiral isobutyl-like spacer with a terminal hydroxyl handle for further functionalization or solubility enhancement.

The Core Challenge: Chemoselectivity. While the amine (


) is significantly more nucleophilic than the alcohol (

), competitive

-acylation is a persistent risk, particularly when:
  • Strong activation is used (e.g., Acid Chlorides with excess base).

  • High temperatures are applied to drive sluggish reactions.

  • Steric hindrance on the carboxylic acid slows the rate of

    
    -acylation, allowing the background 
    
    
    
    -acylation rate to become competitive.
Decision Matrix for Reaction Conditions

Do not apply a "one-size-fits-all" approach. Use this logic flow to select the optimal protocol.

CouplingStrategy Start Carboxylic Acid Properties? Simple Unhindered / Simple Start->Simple Hindered Sterically Hindered (e.g., tert-leucine, biaryls) Start->Hindered Scale Large Scale (>10g) Simple->Scale Is it scale up? MethodA Protocol A: EDC / Oxyma (or HOBt) (High Chemoselectivity) Simple->MethodA Discovery (<1g) MethodB Protocol B: HATU / DIPEA (High Reactivity) Hindered->MethodB MethodC Protocol C: Mixed Anhydride (Cost/Scale Efficient) Scale->MethodC

Figure 1: Strategic decision tree for selecting coupling conditions based on substrate sterics and reaction scale.

Part 2: Detailed Experimental Protocols

Protocol A: The "Gold Standard" (EDC / Oxyma)

Best For: General discovery chemistry, preventing racemization, and maximizing chemoselectivity (


 vs 

). Mechanism: Oxyma (Ethyl (hydroxyimino)cyanoacetate) forms an active ester that is reactive enough for amines but relatively inert toward alcohols under neutral conditions.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.1 equiv)

  • EDC

    
    HCl (1.2 equiv)
    
  • Oxyma Pure (1.2 equiv) [Alternatively: HOBt]

  • Base: DIPEA (2.0 - 3.0 equiv)

  • Solvent: DMF (preferred) or DCM

Step-by-Step Procedure:

  • Activation: In a round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) and Oxyma Pure (1.2 equiv) in DMF (0.1 M concentration).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Coupling Agent: Add EDC

    
    HCl  (1.2 equiv) in one portion. Stir at 0 °C for 15 minutes to generate the active ester. Note: The solution may change color (often yellow/orange).[1]
    
  • Amine Addition: Add This compound (1.1 equiv) followed immediately by DIPEA (2.0 equiv).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–16 hours.

    • Monitoring: Check LCMS.[2] Look for Product (

      
      ) and potential 
      
      
      
      -acylated byproduct (
      
      
      ).
  • Workup (Aqueous):

    • Dilute with EtOAc (10x reaction volume).

    • Wash with 0.5 M Citric Acid (removes unreacted amine and EDC urea).

    • Wash with Sat.

      
        (removes unreacted acid and Oxyma).
      
    • Wash with Brine, dry over

      
      , and concentrate.
      
Protocol B: High-Efficiency Coupling (HATU)

Best For: Sterically hindered carboxylic acids or electron-poor amines where EDC fails. Risk: Higher risk of


-acylation if the amine is slow to react.

Step-by-Step Procedure:

  • Pre-Activation (Critical): Dissolve Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in dry DMF under Nitrogen.

  • Base Addition: Add DIPEA (1.0 equiv only at this stage) and stir for 2–5 minutes. Do not stir longer than 10 mins to avoid guanidinylation side-reactions.

  • Amine Addition: Add a solution of This compound (1.2 equiv) and additional DIPEA (1.5 equiv) in DMF.

  • Reaction: Stir at Room Temperature.

    • Optimization: If the reaction is sluggish, heat to 40 °C. Do not exceed 60 °C to prevent

      
      -acylation.
      
  • Quench: Add 1 mL of water to quench the active ester before workup.

Protocol C: Scale-Up (Mixed Anhydride)

Best For: Multi-gram synthesis where chromatography is to be avoided.

Step-by-Step Procedure:

  • Dissolve Carboxylic Acid (1.0 equiv) and N-Methylmorpholine (NMM) (1.1 equiv) in anhydrous THF.

  • Cool to -15 °C (Ice/Salt bath).

  • Add Isobutyl Chloroformate (IBCF) (1.05 equiv) dropwise. Maintain temp < -10 °C. Stir for 15 mins.

  • Add This compound (1.1 equiv) as a solution in THF/DMF.

  • Allow to warm to 0 °C over 1 hour.

  • Workup: Evaporate THF, redissolve in EtOAc, and perform standard acidic/basic washes.

Part 3: Troubleshooting & Purification

Managing Side Reactions
IssueCauseSolution

-Acylation
Base too strong / Temp too highSwitch to Protocol A (EDC). Keep temp < 25 °C.
Racemization Over-activation of chiral acidUse Oxyma/HOBt. Avoid DMAP.
Poor Solubility Polar amino alcoholUse DMF/DMSO as solvent. For workup, use DCM/Isopropanol (3:1) for extraction.
Purification of Polar Amides

The product contains a free hydroxyl group, making it polar.

  • Flash Chromatography: Use a gradient of DCM to 10% MeOH/DCM.

  • Recrystallization: Many amides of this alcohol crystallize well from Acetonitrile or EtOAc/Heptane .

  • Scavenger Resins: If using Protocol B (HATU), use a polymer-supported trisamine resin to scavenge excess electrophiles, followed by an acidic wash.

Visualizing the Workup Logic

Workup RxnMix Crude Reaction Mixture (Amide, Unreacted Amine, Acid, Urea) Dilute Dilute with EtOAc RxnMix->Dilute AcidWash Wash 1: 0.5M Citric Acid (Removes Amine & EDC-Urea) Dilute->AcidWash BaseWash Wash 2: Sat. NaHCO3 (Removes Carboxylic Acid & HOBt) AcidWash->BaseWash Brine Wash 3: Brine & Dry BaseWash->Brine Evap Evaporate -> Crude Amide Brine->Evap

Figure 2: Standard aqueous workup for removing coupling byproducts.

References

  • Chemoselective Amide Coupling: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Oxyma Pure Performance: Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Chemistry – A European Journal.

  • HATU Protocols: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3] Journal of the American Chemical Society.

  • Amino Alcohol Reactivity: Bergbreiter, D. E., & Momongan, M. (2004). Asymmetric Synthesis with Amino Alcohol Ligands. Comprehensive Coordination Chemistry II.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2S)-3-amino-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Improving Yield and Enantiomeric Purity in Chiral Amino Alcohol Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Target Molecule: (2S)-3-amino-2-methylpropan-1-ol (CAS: 2964-57-0)[1][2]

Executive Summary

The synthesis of This compound (often derived from the "Roche Acid" or similar chiral precursors) presents a classic dichotomy in organic synthesis: the reaction is chemically straightforward, but the isolation is physically difficult.[1][2]

Low yields in this synthesis are rarely due to conversion failure; they are almost exclusively due to workup inefficiencies . The product is a low-molecular-weight, highly polar amino alcohol with significant water solubility.[1][2] Standard aqueous workups (like the Fieser method for LAH) often result in the product remaining trapped in the aqueous phase or adsorbed onto aluminum salts.

This guide prioritizes the


 (Borane-mediated)  reduction route over Lithium Aluminum Hydride (

) for superior reproducibility and easier workup, alongside critical isolation protocols.

Module 1: Reaction Protocol Optimization

The "Yield Trap": vs.

While


 is the textbook reagent for reducing amino acids/esters, it forms voluminous aluminum hydroxide precipitates during quenching. These salts act as a sponge, trapping the polar amino alcohol.

Recommended Route: System generated Borane Reduction (


) 
This method generates diborane in situ.[1][2] It is safer, cheaper, and avoids aluminum emulsions.[2]
Optimized Protocol (Scale: 10-50 mmol)
  • Setup: Flame-dried flask,

    
     atmosphere.
    
  • Solvent: Anhydrous THF (0.5 M concentration relative to substrate).

  • Reactants:

    • Precursor: (2S)-3-amino-2-methylpropanoic acid (1.0 equiv).[1][2]

    • 
       (2.4 equiv).[1][2]
      
    • 
       (1.0 equiv).[1][2]
      
  • Addition Order (Critical):

    • Suspend Amino Acid and

      
       in THF.
      
    • Cool to 0°C.

    • Add

      
       in THF dropwise over 30-60 mins. (Evolution of 
      
      
      
      gas will occur).[1][2][3]
  • Reflux: Heat to reflux for 12–18 hours. Note: The solution usually becomes colorless as

    
     is consumed.
    
The "Hidden" Intermediate

Users often report 0% yield because they skip the hydrolysis step . Borane reduction produces a stable Amine-Borane Complex (


) which is soluble in organic solvents but does not behave like the free amine.[1][2] It must be chemically broken.

ReactionFlow cluster_0 Step 1: Reduction cluster_1 Step 2: Mandatory Hydrolysis AA (2S)-Amino Acid Complex Stable Amine-Borane Complex AA->Complex Reflux THF Reagents NaBH4 + I2 (In-situ BH3) Reagents->AA Methanol MeOH Quench (Clear excess hydride) Complex->Methanol Cool to 0°C KOH KOH Reflux (Breaks B-N bond) Methanol->KOH Product Free Amino Alcohol KOH->Product 4h Reflux

Figure 1: The critical two-stage mechanism. The red node highlights the common failure point where users stop early.

Module 2: Isolation & Workup (The Yield Maker)

If you must use aqueous extraction, you will lose product.[2] The partition coefficient (


) of this compound heavily favors water.[1][2]
Method A: The "Non-Aqueous" Isolation (Recommended)

Best for: High yield, avoiding emulsions.[2]

  • Evaporation: After the KOH reflux (from Module 1), strip the THF/MeOH to dryness under reduced pressure.

  • Extraction: Triturate the resulting white solid paste with warm DCM (Dichloromethane) or Chloroform (3 x 50 mL).

    • Why? The inorganic salts (borates/iodides) are insoluble in DCM; the amino alcohol is soluble.

  • Drying: Dry the organic layer over

    
    .[3][4]
    
  • Distillation: Remove solvent. The crude oil is often pure enough, but Kugelrohr distillation is recommended for >98% purity.

Method B: Continuous Extraction (If water is unavoidable)

If you used an aqueous quench:

  • Saturate the aqueous layer with NaCl (Salting out effect).[2]

  • Adjust pH to >12 using NaOH pellets.

  • Perform Continuous Liquid-Liquid Extraction using DCM for 24 hours. Simple separatory funnel extractions are insufficient.

Troubleshooting Table: Common Failure Modes
SymptomProbable CauseCorrective Action
Yield < 20% Product trapped in Borane complex.[1][2][5]Perform KOH/MeOH reflux for at least 4 hours after reduction.
Yield < 20% Product lost to aqueous phase.[5]Switch to Method A (Solid-Liquid Extraction) or use continuous extraction.
Racemization High temp during imine formation or impure starting material.Ensure precursor is pure (2S).[1][2] Maintain 0°C during initial reagent mixing.
Cloudy Oil Boron salts remaining.Redissolve in dry ether/DCM and filter through a Celite pad.
No Reaction Old

(absorbed moisture).[1][2]
Use fresh reagents.

should be free-flowing powder, not clumps.[1][2]

Module 3: Purity & Chiral Integrity

Enantiomeric Excess (ee) Determination

Do not rely solely on optical rotation, as it is concentration/solvent dependent and easily skewed by impurities.[1][2]

  • Derivatization: Convert the amino alcohol to the Mosher Amide using (R)-(-)-MTPA-Cl.[1][2]

  • Analysis:

    
     NMR or 
    
    
    
    NMR. The diastereomeric methyl signals will be distinct, allowing precise integration to calculate ee.
Decision Tree: Workup Strategy

WorkupLogic Start Reaction Complete Route Which Reductant? Start->Route LAH LiAlH4 Route->LAH Borane NaBH4 / I2 Route->Borane LAH_Step Fieser Workup? LAH->LAH_Step Borane_Step Hydrolysis Step? Borane->Borane_Step Fail Low Yield (<40%) LAH_Step->Fail Yes (Traps Product) LAH_Fix Use Sodium Sulfate Decahydrate Quench LAH_Step->LAH_Fix Better Option Hydrolysis Break B-N Bond Borane_Step->Hydrolysis KOH/MeOH Reflux Extraction Extraction Solvent? Hydrolysis->Extraction HighYield High Yield (>85%) Extraction->HighYield DCM (Solid-Liquid) LowYield Modest Yield (50-60%) Extraction->LowYield Et2O (Aqueous)

Figure 2: Strategic decision tree for maximizing recovery. Note the preference for DCM solid-liquid extraction.

References

  • McKennon, M. J., et al. (1993).[1][2][4] "A convenient reduction of amino acids and their derivatives."[6] The Journal of Organic Chemistry, 58(13), 3568-3571.[1][2]

    • Core Reference: Establishes the protocol as a standard for amino acid reduction.
  • Abaskharon, R. M., et al. (1999).[1][2] "Preparation of amino alcohols via borane reduction."[5][6][7] Tetrahedron Letters, 40(23).[1][2]

    • Validation: Confirms the necessity of the KOH reflux step to break the amine-borane complex.
  • Meyers, A. I., et al. (1976).[1][2] "Reduction of amino acids to amino alcohols."[4][6][7] Journal of Organic Chemistry, 41, 1735.[2]

    • Historical Context: Early optimization of chiral amino alcohol isol
  • Kanth, J. V. B., & Periasamy, M. (1991).[1][2] "Selective reduction of carboxylic acids into alcohols using NaBH4-I2." The Journal of Organic Chemistry, 56(20), 5964-5965.[1][2]

    • Mechanism:[2][6][8][9][10] Details the in-situ generation of diborane.

Sources

Technical Support Center: Purification of (2S)-3-amino-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Welcome to the technical support center. You are likely working with (2S)-3-amino-2-methylpropan-1-ol (often derived from the reduction of "Roche Ester" or similar chiral precursors).

Crucial Distinction: Do not confuse this chiral intermediate with the industrial commodity "AMP" (2-amino-2-methyl-1-propanol), which is achiral. While they share physical traits, the (2S)-isomer is a high-value pharmaceutical intermediate often used in the synthesis of epothilones or other polyketides.

Physicochemical Profile
PropertyValue / CharacteristicImplication for Distillation
Boiling Point (Atm) ~175–185 °C (Estimated)Too high for atmospheric distillation. Decomposition risk.[1][2]
Boiling Point (Vacuum) ~75–85 °C @ 1–2 mbarTarget Range. High vacuum is mandatory.
Melting Point ~30–40 °C (Low melting solid)High Risk. Distillate will freeze in cold condensers.
Stability Air/Oxidation SensitiveTurns yellow/brown rapidly if O₂ is present at high

.
Hygroscopicity HighWater content causes "bumping" and inaccurate BP readings.

Pre-Distillation Assessment (The "Triage")

Before assembling glassware, verify the state of your crude material. Distillation is a purification technique, not a magic wand for tar.

Q: My crude is a dark, viscous oil. Can I distill directly? A: Only if you have performed a "Free Base Liberation." Amino alcohols often trap salts (borates from reduction, lithium salts, or hydrochlorides) which increase viscosity and lead to charring.

  • Dissolve crude in minimal water/brine.

  • Adjust pH to >12 using 50% NaOH (ensure amine is deprotonated).

  • Extract exhaustively with DCM or CHCl₃ (Amino alcohols are very polar; simple ether extraction is often insufficient).

  • Dry over Na₂SO₄ (Magnesium sulfate is slightly acidic and can bind amines).

The Distillation Protocol

Apparatus Configuration
  • Method: Vacuum Distillation (Short Path preferred for <10g; Vigreux column for >10g).

  • Vacuum Source: Two-stage rotary vane pump (Target: < 2 mbar).

  • Heating: Oil bath with digital feedback control (Do not use a heating mantle; hot spots cause racemization or polymerization).

Visual Workflow: Setup Decision Tree

DistillationSetup Start Start: Assess Crude Scale ScaleCheck Scale > 10g? Start->ScaleCheck PurityCheck Is crude > 80% pure? ScaleCheck->PurityCheck Yes (>10g) ShortPath Use Short Path Head (Minimize thermal history) ScaleCheck->ShortPath No (<10g) PurityCheck->ShortPath No (Dirty) Vigreux Use 10cm Vigreux Column (Better separation) PurityCheck->Vigreux Yes (Clean) CondenserSetup CRITICAL: Condenser Temp ShortPath->CondenserSetup Vigreux->CondenserSetup WarmWater Circulate 40-50°C Water (Prevent Freezing) CondenserSetup->WarmWater

Figure 1: Decision logic for selecting the distillation head and condenser parameters based on scale and crude purity.

Troubleshooting & FAQs

Issue 1: The Distillate Solidifies and Clogs the Condenser

User Report: "I see clear liquid condensing, but it turns into white crystals halfway down the condenser, blocking the vacuum."

Root Cause: The melting point of this compound is near or slightly above room temperature. Standard tap water (15–20°C) acts as a freezer.

The Fix:

  • Warm Water Circulation: Use a recirculating chiller set to 45°C (or use a bucket of warm water with a submersible pump) for the condenser. You want to condense the vapor (BP ~80°C) to a liquid, not a solid.

  • Heat Gun: Keep a heat gun nearby to gently melt any blockages at the vacuum adapter joint.

  • Short Path: Use a distillation head where the distance between the condenser and the receiving flask is minimal.

Issue 2: The Product Turns Yellow/Brown

User Report: "The fraction started clear but turned yellow in the receiving flask."

Root Cause: Oxidation. Hot amines react aggressively with trace oxygen.

The Fix:

  • Leak Check: Ensure your system holds vacuum (<1 mbar) for 5 mins with the pump isolated.

  • Nitrogen Bleed: If you are using a capillary bleed (old school), use dry Nitrogen, not air.

  • Lower the Bath Temp: If you are forcing the distillation at >140°C bath temp, you are degrading the molecule. Improve your vacuum to lower the boiling point.

Issue 3: "Bumping" and Foaming

User Report: "The entire flask contents foamed over into the receiver."

Root Cause:

  • Residual Solvent: DCM or Methanol from the extraction is flashing off.

  • Viscosity: Hydrogen bonding creates a viscous matrix that traps bubbles.

The Fix:

  • Degassing Phase: Before heating the bath, stir rapidly under full vacuum for 20 minutes at room temperature.

  • Stirring: Use a large, egg-shaped stir bar. High shear is required to break the surface tension.

  • Flask Size: The boiling flask should never be more than 50% full.

Issue 4: Low Yield / "It won't distill"

User Report: "Bath is at 160°C, vacuum is on, but nothing is coming over."

Root Cause:

  • Salt Formation: The amine might be protonated (e.g., R-NH₃⁺ Cl⁻). Salts have negligible vapor pressure.

  • Oligomerization: If the crude was heated too long during synthesis, you may have formed poly-ethers or amides.

The Fix: Take a small aliquot of the pot residue. Add water and check pH. If pH < 10, you are trying to distill a salt. Stop, neutralize (NaOH), extract, and restart.

Advanced Purification (If Distillation Fails)

If vacuum distillation fails to remove a specific impurity (e.g., an enantiomer or a close structural isomer), distillation is not the correct tool. You must switch to Chemical Resolution .

Protocol: Tartaric Acid Resolution

  • Dissolve crude amino alcohol in Ethanol.

  • Add 1.0 equivalent of (+)-Tartaric Acid .

  • Heat to reflux and cool slowly.

  • The diastereomeric salt of the (2S)-amine often crystallizes preferentially.

  • Filter crystals and regenerate the free base using NaOH.

References

  • Physical Properties of Amino Alcohols

    • National Institute of Standards and Technology (NIST).[3] 1-Propanol, 2-amino-2-methyl- (Isomer Comparison). NIST Chemistry WebBook, SRD 69.[3][4] [Link]

  • Purification Methodologies: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General reference for amino alcohol handling).
  • Synthesis and Handling of Chiral Amino Alcohols
  • Safety & Toxicity

    • Occupational Safety and Health Administration (OSHA).[5] 2-Amino-2-Methylpropanol Handling Guidelines. [Link]

Sources

Solving solubility issues of (2S)-3-amino-2-methylpropan-1-ol in non-polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Handling in Non-Polar Solvents

Technical Advisory: Molecule Identification

CRITICAL ALERT: Before proceeding, verify your starting material. There is a frequent confusion in the industry between your target molecule and the industrial buffer "AMP".

FeatureTarget Molecule Common Confusion (AMP)
IUPAC Name (2S)-3-amino-2-methylpropan-1-ol 2-amino-2-methylpropan-1-ol
Structure Chiral, Secondary Methyl GroupAchiral, Gem-dimethyl (Tertiary C)
CAS 2964-57-0 (or similar for salts)124-68-5
Physical State Viscous Oil / Low melting solidViscous Liquid / Solid
Solubility Profile High Polarity (Amphipathic)High Polarity

This guide addresses the Chiral (2S) variant, widely used as a chiral auxiliary and building block (e.g., for Epothilones).

The Solubility Paradox (Thermodynamics)

Why is it insoluble in Toluene/Hexane?

As a Senior Application Scientist, I often see researchers attempting to force this molecule into non-polar solvents for lithiation or coupling reactions. The failure is thermodynamic.

This compound possesses a dual H-bond network :

  • Primary Amine (-NH₂): Acts as both H-bond donor and acceptor.[1]

  • Primary Alcohol (-OH): Strong H-bond donor/acceptor.[1]

In non-polar solvents (Dielectric constant


), the energy required to break the intermolecular H-bonds between solute molecules (Lattice/Cohesive Energy) is far greater than the energy released by solvation (Solvation Energy). The molecule effectively "clumps" together, oiling out or precipitating.
Solubility Matrix (Experimental & Predicted)
Solvent ClassRepresentative SolventSolubility StatusRecommendation
Hydrocarbon Hexane, HeptaneInsoluble Requires Derivatization or PTC
Aromatic Toluene, XyleneSparingly Soluble Requires Co-solvent (THF) or Heat
Chlorinated DCM, ChloroformSoluble Excellent for extraction/reaction
Ether THF, MTBESoluble Preferred reaction solvent
Alcohol/Water Methanol, WaterMiscible Good for storage, bad for non-polar rxns

Troubleshooting Guides

Scenario A: "I must run my reaction in Toluene/Hexane."

Context: Certain catalytic cycles or lithiation steps require non-polar media.[1]

Solution 1: The "Trojan Horse" Strategy (Protecting Groups) Mask the polar groups to increase lipophilicity.

  • N-Protection: Boc (tert-butyloxycarbonyl) is standard.[1] It removes two H-bond donors.[1]

  • O-Protection: TBDMS (tert-butyldimethylsilyl) adds significant bulk and lipophilicity.[1]

Solution 2: Phase Transfer Catalysis (PTC) If you cannot derivatize, use a PTC to shuttle the amino alcohol into the organic phase.

Protocol: PTC-Mediated Reaction in Toluene

  • Catalyst: Tetrabutylammonium hydrogen sulfate (TBAHS) or Aliquat 336 (5-10 mol%).[1]

  • Base: Solid KOH or saturated K₂CO₃ (creates the alkoxide/amide anion).[1]

  • Mechanism: The quaternary ammonium cation (

    
    ) pairs with the deprotonated amino alcohol (
    
    
    
    ), forming a lipophilic ion pair (
    
    
    ) that dissolves in Toluene.[1]

PTC_Mechanism cluster_aqueous Solid/Aqueous Interface cluster_organic Toluene Phase AminoAlcohol Amino Alcohol (Insoluble) Deprotonation Deprotonation (KOH/K2CO3) AminoAlcohol->Deprotonation IonPair [Q+ Nu-] Lipophilic Ion Pair Deprotonation->IonPair + Catalyst Product Product (Soluble) IonPair->Product Reaction Catalyst Q+ (TBAHS) Product->Catalyst Cycle Repeats

Caption: Mechanism of Phase Transfer Catalysis solubilizing the polar anion in non-polar media.

Scenario B: "My product is oiling out during workup."

Context: After a reaction in a polar solvent, you add water/brine, and the product refuses to extract into EtOAc or Ether.

Diagnosis: The amino alcohol is partitioning into the aqueous phase due to its high water solubility (


).[1]

Corrective Protocol: The "Salting Out" Extraction

  • Saturation: Saturate the aqueous layer with NaCl (solid) until no more dissolves.[1] This increases the ionic strength, reducing the solubility of the organic solute (Salting Out Effect).

  • Solvent Switch: Do not use Diethyl Ether.[1] Use n-Butanol or DCM (Dichloromethane).[1]

    • Why n-Butanol? It hydrogen bonds with the amine but is immiscible with salt water.

    • Why DCM? It is a polar-aprotic solvent that solubilizes the amine well.[1]

  • pH Adjustment:

    • Ensure pH > 10 (using NaOH).[1] The amine must be uncharged (free base) to extract. If pH < 9, it exists as an ammonium salt (

      
      ), which is water-soluble.[1]
      

Workflow Visualization: Solvent Selection Logic

Use this decision tree to select the correct solvent system for your specific application.

Solvent_Selection Start Start: this compound Goal What is your Goal? Start->Goal Rxn Chemical Reaction Goal->Rxn Purification Purification/Extraction Goal->Purification Analysis Analysis (GC/HPLC) Goal->Analysis NonPolarReq Is Non-Polar Solvent (Toluene/Hexane) Required? Rxn->NonPolarReq Extract Extraction Issue? Purification->Extract DerivGC Must Derivatize (Silylation) for GC Analysis->DerivGC YesNP Yes NonPolarReq->YesNP NoNP No NonPolarReq->NoNP Protect STRATEGY 1: Protect Amine (Boc) & Alcohol (TBS) YesNP->Protect PTC STRATEGY 2: Phase Transfer Catalysis YesNP->PTC PolarSolv Use THF, DCM, or MeOH NoNP->PolarSolv SaltOut Saturate Aqueous with NaCl Extract->SaltOut pHAdjust Adjust pH > 10 (Free Base) Extract->pHAdjust

Caption: Decision matrix for solvent selection based on experimental goals.

Frequently Asked Questions (FAQs)

Q1: Can I use DMF or DMSO to dissolve it for a reaction in Toluene? A: Yes, but with caution. DMF and DMSO are "Universal Solvents" and will dissolve the amino alcohol. However, if you add this solution to Toluene, the DMF/DMSO might separate or cause the amino alcohol to oil out if the ratio of Toluene is too high.

  • Rule of Thumb: Keep the Co-solvent (DMF) volume > 20% of the total volume.

Q2: I need to analyze purity by GC, but the peaks are tailing badly. A: Do not inject the free amino alcohol directly. The -NH₂ and -OH groups interact with the silanols in the GC column stationary phase.[1]

  • Fix: Derivatize with BSTFA + 1% TMCS in Pyridine at 60°C for 30 mins. This caps both polar groups with trimethylsilyl (TMS), making it volatile and non-polar [1].[1]

Q3: Is the molecule hygroscopic? A: Yes, significantly. If your "dry" non-polar solvent reaction is failing, check the water content of your starting material. It absorbs atmospheric moisture rapidly, which kills organometallic reagents (e.g., n-BuLi).[1] Azeotropic drying with Toluene (rotovap) prior to use is recommended.[1]

References

  • Reduction of Nonpolar Amino Acids to Amino Alcohols. Source: Metges, C. C., et al. (1996). Journal of Mass Spectrometry. Describes the derivatization and GC analysis of amino alcohols (Valinol analogues) to prevent tailing. URL:[Link]

  • Phase Transfer Catalysis in Organic Synthesis. Source: ACS GCI Pharmaceutical Roundtable.[1] Reagent Guide: Phase Transfer Catalysis. URL:[Link]

  • Purification of Laboratory Chemicals. Source: Armarego, W. L. F. (2017).[1] Butterworth-Heinemann.[1] Standard text for purification of amino alcohols (distillation under reduced pressure/salting out). URL:[Link][1]

  • PubChem Compound Summary: 3-Amino-2-methyl-1-propanol. Source: National Center for Biotechnology Information (2025).[1] PubChem CID 10197625.[1][2] URL:[Link][1]

Sources

Minimizing hygroscopic absorption in (2S)-3-amino-2-methylpropan-1-ol storage

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist, Chiral Reagents Division Status: Operational Ticket Subject: Minimizing Hygroscopic Absorption & Degradation Control

Tier 1: Rapid Response (FAQs)

Q1: My reagent has turned from a clear liquid to a viscous gum or has white crust on the cap. Is it spoiled? A: Not necessarily spoiled, but compromised. The white crust is likely a carbamate salt , formed when the amine group reacts with atmospheric CO₂. The viscosity increase is due to hydrogen bonding networks formed by absorbed water.

  • Action: If the bulk liquid is clear, transfer it to a new container under inert gas (Argon/Nitrogen). Filter out solids. If the entire bottle is gummy, repurpose for non-critical stoichiometry or redistill.

Q2: Can I store this in a standard glass vial? A: Only if the cap is phenolic with a PTFE (Teflon) liner. Polyethylene liners are permeable to water vapor over time. For long-term storage (>1 month), we strictly recommend Schlenk storage tubes or crimped septum vials stored in a desiccator.

Q3: Which molecular sieves should I use to dry it? A: Use 3Å (3 Angstrom) molecular sieves .

  • Why? 4Å sieves have pores large enough to potentially trap small amines, leading to yield loss. 3Å sieves selectively trap water (2.7 Å) while excluding the amino alcohol.

Q4: I need to check the purity. Can I use standard Karl Fischer (KF) titration? A: NO. Standard KF reagents are methanolic and acidic. Primary amines like (2S)-3-amino-2-methylpropan-1-ol are basic and will shift the pH, causing a side reaction that consumes iodine continuously (vanishing endpoint). You must use Amine-Specific KF Reagents (buffered with salicylic/benzoic acid).

Tier 2: Deep Dive Troubleshooting

Scenario A: The "Stoichiometric Drift"

User Report: "I used 1.5 equivalents of the amine for a chiral auxiliary synthesis, but the reaction stalled with unreacted starting material."

Root Cause Analysis: The user likely weighed the reagent by mass without correcting for water content. Amino alcohols can absorb 5-15% of their weight in water within hours of exposure to humid air.

  • The Error: 100 mg of "wet" reagent might only contain 85 mg of active amine.

  • The Fix:

    • Quantitative: Perform a modified Karl Fischer titration (see Tier 3) to determine

      
      .
      
    • Correction Formula:

      
      
      
Scenario B: The "Crusty Syringe"

User Report: "The needle clogged while transferring the reagent, and a white solid formed at the tip."

Root Cause Analysis: This is Carbamate Formation . The high basicity of the primary amine reacts instantly with atmospheric CO₂.



  • The Fix: Never pour this reagent. Always use positive pressure transfer (Cannula or gas-tight syringe) under an inert blanket.

Tier 3: Proactive Protocols (SOPs)

SOP-01: Inert Gas Transfer Technique

Objective: Transfer reagent without atmospheric exposure.

  • Prepare Source: Insert a bleed needle connected to an Argon/Nitrogen line into the reagent bottle septum.

  • Purge Syringe: Insert the syringe needle. Pull inert gas into the syringe, remove, and expel. Repeat 3x.

  • Withdraw: With the gas line pressurizing the bottle, withdraw the required volume. The pressure helps fill the syringe, preventing vacuum bubbles.

  • Transfer: Inject into the reaction vessel (which must also be under inert gas).

SOP-02: Drying with Molecular Sieves

Objective: Reduce water content to <500 ppm.

  • Activation: Heat 3Å sieves (beads, not powder) to 250°C under high vacuum for 12 hours. Cool under Argon.

  • Loading: Add activated sieves to the amine solution (10-20% w/v).

  • Duration: Allow to stand for 24-48 hours .

  • Validation: Do not assume dryness. Verify with KF titration.

SOP-03: Modified Karl Fischer for Amines

Objective: Accurate water quantification without side reactions.

Reagents:

  • Anolyte: Methanol-free or buffered solvent (containing salicylic acid).

  • Titrant: Composite reagent specifically labeled for "Aldehydes/Ketones/Amines".

Protocol:

  • Pre-titrate the solvent to dryness (drift < 10 µ g/min ).

  • Add benzoic acid (if not using pre-buffered solvent) to neutralize the amine basicity.

  • Inject sample.[1][2]

  • Note: If the endpoint fades (drift increases), the pH is still too high. Add more buffer.

Visualizing the Problem

Diagram 1: The Degradation Cycle

This diagram illustrates how improper storage leads to a cycle of chemical degradation and physical state changes.

DegradationCycle Fresh Fresh this compound Exposure Atmospheric Exposure (Humidity + CO2) Fresh->Exposure Cap left open/Poor seal Hygro Hygroscopic Action (Water Uptake) Exposure->Hygro Fast Process Carbamate Carbamate Formation (CO2 Reaction) Exposure->Carbamate Instant Surface Reaction Result1 Stoichiometric Error (Mass mismatch) Hygro->Result1 Dilution effect Result2 Solidification (White Crust/Gum) Carbamate->Result2 Salt formation Result1->Result2 Synergistic Viscosity Increase

Caption: The dual-threat mechanism of degradation: Water absorption alters concentration, while CO₂ absorption chemically alters the substance.

Diagram 2: Storage Decision Tree

Follow this logic to ensure long-term stability.

StorageLogic Start Received Reagent SealCheck Is the Septum Intact? Start->SealCheck Intact Store in Desiccator +4°C, Dark SealCheck->Intact Yes Broken Transfer Required SealCheck->Broken No/Punctured TransferMethod Select Container Broken->TransferMethod Schlenk Schlenk Tube (Best for frequent use) TransferMethod->Schlenk High Volume Vial Crimp Vial + Parafilm (Single use aliquots) TransferMethod->Vial Low Volume Drying Add 3A Sieves? Schlenk->Drying Vial->Drying YesSieve Recommended for critical synthesis Drying->YesSieve Yes

Caption: Decision matrix for storage based on container integrity and usage frequency.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for drying amines and amino alcohols).

  • Mettler Toledo. Karl Fischer Titration of Amines. (Technical guide on buffering requirements for basic samples).

  • Sigma-Aldrich (Merck). Molecular Sieves: Selection and Activation. (Technical Bulletin AL-143).

  • Jackson, A. (2009). Amines and Amino Alcohols: Storage and Handling Guidelines. Chemical Health & Safety Journal. (General handling of hygroscopic amines).

Sources

Technical Support Center: Optimizing Reaction Time for (2S)-3-amino-2-methylpropan-1-ol Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the acylation of (2S)-3-amino-2-methylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this crucial synthetic step. Our goal is to empower you with the knowledge to optimize your reaction times, improve yields, and ensure the highest purity of your N-acylated product.

Understanding the Reaction: The Challenge of Selectivity

The acylation of this compound presents a classic chemoselectivity challenge: how to selectively acylate the primary amine in the presence of a primary alcohol.[1] The nucleophilicity of the amino group is generally higher than that of the hydroxyl group, but under certain conditions, O-acylation can become a competing and problematic side reaction.[2][3] Optimizing for a rapid and selective N-acylation is therefore paramount for an efficient process.

This guide will walk you through common problems and frequently asked questions, providing explanations grounded in reaction kinetics and mechanistic understanding.

Troubleshooting Guide: From Sluggish Reactions to Unwanted Byproducts

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My reaction is extremely slow or appears to have stalled. What are the likely causes and how can I accelerate it?

A sluggish reaction can be frustrating and detrimental to your project timeline. Several factors can contribute to slow kinetics.

Potential Causes & Solutions:

  • Insufficiently Activated Acylating Agent: The reactivity of the acylating agent is a primary driver of reaction rate.

    • Explanation: Carboxylic acids themselves are generally poor acylating agents and require activation.[4] Acid anhydrides are more reactive, and acyl chlorides are typically the most reactive.[5] Esters can also be used, but often require catalysis and higher temperatures.[6][7]

    • Recommendation: If you are using a carboxylic acid, consider converting it to an acyl chloride using thionyl chloride or oxalyl chloride prior to the reaction. If using an anhydride, ensure it is fresh and has not hydrolyzed. For less reactive substrates, switching from an anhydride to an acyl chloride can significantly increase the reaction rate.[8]

  • Suboptimal Temperature: Acylation reactions are temperature-dependent.

    • Explanation: While many acylations proceed readily at room temperature, lower temperatures (0 °C to RT) are often used initially to control exotherms and minimize side reactions, especially with highly reactive acyl chlorides.[3][8] However, if the nucleophile is weak or sterically hindered, or the acylating agent is less reactive, gentle heating may be necessary.[8]

    • Recommendation: Start the reaction at 0 °C and allow it to warm to room temperature. If monitoring by TLC or LC-MS shows little to no conversion, consider gradually increasing the temperature to 40-50 °C. Be cautious, as excessive heat can promote side reactions.[8]

  • Inappropriate Solvent: The solvent plays a crucial role in reactant solubility and can influence reaction kinetics.

    • Explanation: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly employed for acylation reactions.[8] The solvent must be able to dissolve both the amino alcohol and the acylating agent. Polar aprotic solvents can stabilize charged intermediates, potentially accelerating the reaction.

    • Recommendation: Ensure your starting materials are fully soluble in the chosen solvent. If solubility is an issue, consider a different aprotic solvent or a solvent mixture.

  • Lack of Catalysis: For less reactive systems, a catalyst can provide a significant rate enhancement.

    • Explanation: Nucleophilic catalysts like 4-dimethylaminopyridine (DMAP) are highly effective in accelerating acylation reactions.[9][10] DMAP works by forming a highly reactive N-acylpyridinium intermediate.[9] Even a catalytic amount (1-10 mol%) can dramatically increase the reaction rate.[9]

    • Recommendation: For slow reactions, particularly when using acid anhydrides, add a catalytic amount of DMAP.

Question 2: I'm observing a significant amount of the O-acylated byproduct. How can I improve the N-selectivity?

The formation of the O-acylated ester is a common side reaction that complicates purification and reduces the yield of the desired amide.

Potential Causes & Solutions:

  • Incorrect Stoichiometry: An excess of the acylating agent can lead to the acylation of the less reactive hydroxyl group once the more reactive amine has been consumed.[2][3]

    • Explanation: The reaction with the amine is generally faster. However, if a large excess of the acylating agent is present, it will eventually react with the alcohol.

    • Recommendation: Use a stoichiometric amount of the acylating agent (1.0 to 1.1 equivalents). A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided. Monitor the reaction closely and quench it once the starting amino alcohol is consumed.

  • Reaction Conditions Favoring O-Acylation: High temperatures and prolonged reaction times can increase the likelihood of O-acylation.

    • Explanation: While heating can increase the rate of N-acylation, it can also provide the necessary activation energy for the less favorable O-acylation to occur.

    • Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. As mentioned previously, starting at 0 °C and slowly warming to room temperature is a good practice.[8]

  • Use of a Non-Nucleophilic Base with Acyl Chlorides: When using an acyl chloride, a base is required to neutralize the HCl byproduct.[8] If this HCl is not scavenged, it will protonate the starting amine, rendering it non-nucleophilic and effectively stopping the reaction.[8]

    • Explanation: Using a bulky, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is standard. However, the choice and amount of base can be critical.

    • Recommendation: Use at least one equivalent of a non-nucleophilic base. Some protocols recommend using the amine substrate itself as the base, requiring at least two equivalents of the amine.[8]

  • Acidic Conditions for Selective O-Acylation: Conversely, running the reaction under acidic conditions can be a strategy to achieve selective O-acylation.[11][12]

    • Explanation: In a sufficiently acidic medium, the amino group is protonated to form an ammonium salt, which is not nucleophilic. This leaves the hydroxyl group as the primary site for acylation.[11]

    • Recommendation: To ensure N-acylation, maintain basic or neutral conditions. The use of a base like triethylamine with an acyl chloride will ensure the reaction medium remains basic.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting point for reaction conditions?

    • A1: A reliable starting point is to dissolve this compound in dichloromethane (DCM) at 0 °C. Add one equivalent of a non-nucleophilic base such as triethylamine, followed by the dropwise addition of 1.05 equivalents of your acylating agent (e.g., acetyl chloride). Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature while monitoring its progress by TLC or LC-MS.

  • Q2: How can I monitor the progress of the reaction?

    • A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. You can visualize the consumption of the starting amino alcohol and the formation of the product. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is ideal. In-line NMR spectroscopy has also been used to monitor the kinetics of acylation reactions.[13]

  • Q3: Is it necessary to protect the hydroxyl group?

    • A3: While protecting the hydroxyl group as a silyl ether or another suitable protecting group is a valid strategy to ensure exclusive N-acylation, it adds extra steps to the synthesis (protection and deprotection).[14][15] Optimizing the reaction conditions for selective N-acylation without a protecting group is often more efficient and is the focus of this guide.[2]

  • Q4: What are some common acylating agents I can use?

    • A4: The choice of acylating agent depends on the desired acyl group and the required reactivity. Common choices include:

      • Acyl Chlorides (e.g., Acetyl Chloride, Benzoyl Chloride): Highly reactive, often providing fast reaction times at low temperatures.[5]

      • Acid Anhydrides (e.g., Acetic Anhydride, Succinic Anhydride): Less reactive than acyl chlorides but still very effective, especially with a catalyst like DMAP.[9]

      • Carboxylic Acids (with a coupling agent): Reagents like EDC/HOBt or HATU can be used to form an active ester in situ for amide bond formation. This is common in peptide synthesis.

      • Esters (e.g., Ethyl Acetate): Can be used for acylation, but typically require a catalyst and higher temperatures.[6][7][16]

Experimental Protocols & Data

Table 1: Comparison of Reaction Conditions for N-Acetylation of this compound
Acylating AgentBase (equiv.)Catalyst (mol%)Temperature (°C)Typical Reaction TimeSelectivity (N vs. O)
Acetyl ChlorideTriethylamine (1.1)None0 to RT1-3 hoursHigh
Acetic AnhydrideTriethylamine (1.1)NoneRT to 406-12 hoursModerate
Acetic AnhydrideTriethylamine (1.1)DMAP (5)RT1-2 hoursHigh
Ethyl AcetateNoneAcetic Acid (10)80-12012-24 hoursModerate to High[6][16]
Step-by-Step General Protocol for Optimized N-Acylation
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.).

  • Solvent: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1-0.5 M.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.1 equiv.).

  • Catalyst (Optional): If using an acid anhydride, add DMAP (0.05 equiv.).

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride, 1.05 equiv.) dropwise over 10-15 minutes.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amino alcohol is consumed.

  • Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Visualizing the Process

Diagram 1: General Workflow for Optimizing Acylation Reaction Time

G cluster_0 Reaction Setup cluster_1 Troubleshooting cluster_2 Optimization Strategies cluster_3 Outcome Start Start with Standard Conditions (Acyl Chloride, TEA, DCM, 0°C to RT) Monitor Monitor Reaction Progress (TLC/LC-MS) Start->Monitor Slow Reaction Slow or Stalled? Monitor->Slow Side_Product Side Product (O-acylation)? Slow->Side_Product No Increase_Temp Gently Increase Temperature (e.g., to 40°C) Slow->Increase_Temp Yes Check_Stoichiometry Adjust Stoichiometry (1.0-1.1 equiv. acylating agent) Side_Product->Check_Stoichiometry Yes Complete Reaction Complete (Optimized Time) Side_Product->Complete No Add_Catalyst Add DMAP Catalyst (if using anhydride) Increase_Temp->Add_Catalyst Add_Catalyst->Monitor Lower_Temp Lower Reaction Temperature Check_Stoichiometry->Lower_Temp Lower_Temp->Monitor

Caption: A decision-making flowchart for troubleshooting and optimizing the acylation reaction.

Diagram 2: Key Factors Influencing Reaction Time

G cluster_factors Influencing Factors Reaction_Time Reaction Time Acylating_Agent Acylating Agent Reactivity Acylating_Agent->Reaction_Time determines intrinsic rate Temperature Temperature Temperature->Reaction_Time increases rate (up to a point) Catalyst Catalyst (e.g., DMAP) Catalyst->Reaction_Time accelerates Solvent Solvent Polarity & Solubility Solvent->Reaction_Time affects kinetics Stoichiometry Stoichiometry Stoichiometry->Reaction_Time drives to completion

Caption: Interplay of key experimental variables that determine the overall reaction time.

References

  • Sanz Sharley, D. D., & Williams, J. M. J. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications, 53(12), 1813-1816. [Link]

  • Sanz Sharley, D. D., & Williams, J. M. J. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Semantic Scholar. [Link]

  • Williams, J. M. J., et al. (2017). Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source.
  • [No specific title]. (2025). A Study of Solvent Effects on Reaction Rates Using a Microreactor. ResearchGate. [Link]

  • Devi, N. (2009). Mild and Useful Method for N-Acylation of Amines. Taylor & Francis Online. [Link]

  • [No specific title]. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC. [Link]

  • [No specific title]. (1993). Selective n-acylation of amino alcohols.
  • [No specific title]. (n.d.). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications. [Link]

  • [No specific title]. (n.d.). Amino Acid-Protecting Groups. SciSpace. [Link]

  • [No specific title]. (n.d.). 3.6 N,O-Acetals for the Protection of 1,2- and 1 ,3-Amino Alcohols. [No specific source identified].
  • [No specific title]. (n.d.). Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. OSTI.GOV. [Link]

  • [No specific title]. (n.d.). SELECTIVE N-ACYLATION OF AMINO ALCOHOLS. European Patent Office. [Link]

  • [No specific title]. (2014). Acyl Protective Groups. Chem-Station Int. Ed.[Link]

  • [No specific title]. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. International Journal of Chemical Studies. [Link]

  • [No specific title]. (n.d.). Reported O‐selective acylation of amino alcohols without protecting the... ResearchGate. [Link]

  • [No specific title]. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • [No specific title]. (n.d.). Acetylation dynamics and stoichiometry in Saccharomyces cerevisiae. [No specific source identified].
  • [No specific title]. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PMC. [Link]

  • [No specific title]. (n.d.). Kinetic resolution of N-aryl β-amino alcohols via asymmetric aminations of anilines. Chemical Communications (RSC Publishing). [Link]

  • [No specific title]. (2026). Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. Journal of the American Chemical Society. [Link]

  • [No specific title]. (2021). Acylation of Alcohols, Part 1: with Acyl Halides. YouTube. [Link]

  • [No specific title]. (n.d.). A room temperature copper catalyzed N-selective arylation of β-amino alcohols with iodoanilines and aryl iodides. PMC. [Link]

  • [No specific title]. (2015). Acetylation dynamics and stoichiometry in Saccharomyces cerevisiae. PMC. [Link]

  • [No specific title]. (2019). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Journal of the American Chemical Society. [Link]

  • [No specific title]. (2016). ACYLATION of ALCOHOLS / AMINES. [No specific source identified].
  • [No specific title]. (n.d.). Acylation of Alcohols and Amines. [No specific source identified].
  • [No specific title]. (n.d.). Kinetics of α-Amino Acids Acylation by p-Nitrophenyl p-Nitrobenzoate in Water-propan-2-ol mixtures. [No specific source identified].
  • [No specific title]. (2022). acylome v20. bioRxiv. [Link]

  • [No specific title]. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed. [Link]

  • [No specific title]. (n.d.). 2. Organic Syntheses Procedure. [Link]

  • [No specific title]. (n.d.). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions. PMC. [Link]

  • [No specific title]. (n.d.). Molecular mechanism of slow acetylation of drugs and carcinogens in humans. PMC. [Link]

  • [No specific title]. (2017). What does it mean to have slow acetylation?. Quora. [Link]

  • [No specific title]. (2014). Stoichiometry of site-specific lysine acetylation in an entire proteome. PubMed. [Link]

  • [No specific title]. (n.d.). Characterization of the reaction of 2‐amino‐2‐methyl‐1‐propanol with... ResearchGate. [Link]

Sources

Troubleshooting low enantiomeric excess in (2S)-3-amino-2-methylpropan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2S)-3-amino-2-methylpropan-1-ol Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical synthesis. Achieving high enantiomeric excess (e.e.) is paramount for the utility of this chiral building block, and this document provides in-depth, field-proven insights to address common challenges.

Troubleshooting Guide: Low Enantiomeric Excess

Low enantiomeric excess is the most frequent and critical issue encountered in this synthesis. The root cause often lies in subtle, overlooked experimental parameters. This section breaks down the problem by common synthetic routes.

Scenario 1: Asymmetric Reduction of a Prochiral Ketone

The asymmetric reduction of a β-amino ketone is a premier strategy for accessing chiral amino alcohols. Success hinges on the performance of the chiral catalyst system, such as a Corey-Bakshi-Shibata (CBS) oxazaborolidine catalyst with borane or a transition metal catalyst (e.g., Ruthenium, Iridium) with a chiral ligand.[1][2][3]

Question: My asymmetric reduction of 3-amino-2-methyl-1-oxopropane is resulting in an e.e. below 85%. What are the likely causes and how do I fix it?

Answer:

An enantiomeric excess below 85% suggests a significant deviation in the catalytic cycle's stereochemical control. The causes can be systematically diagnosed and addressed.

Plausible Causes & Solutions:

  • Catalyst Integrity and Activity: The single most critical component is the chiral catalyst. Its degradation or improper formation is a primary suspect.

    • Cause A: Catalyst Decomposition. Oxazaborolidine catalysts are sensitive to moisture and air.[3] Transition metal complexes can also degrade.

    • Solution:

      • Always handle the catalyst under an inert atmosphere (Nitrogen or Argon).

      • Use freshly opened, anhydrous solvents. Consider distilling solvents over a suitable drying agent (e.g., CaH₂ for dichloromethane).[4]

      • If using an in situ generated catalyst, ensure the precursor (e.g., a chiral amino alcohol) is pure and dry.[3]

      • Protocol: Perform a control reaction with a known, reliable substrate (e.g., acetophenone) to verify catalyst activity and selectivity before committing your target substrate.

  • Stoichiometry and Reagent Quality: The precise ratio of reagents is crucial for forming the active catalytic species and preventing background (non-catalyzed) reactions.

    • Cause B: Impure Reducing Agent. Borane sources (BH₃·THF, BH₃·SMe₂) can degrade over time, leading to a lower concentration of active BH₃. This can favor a non-selective reduction pathway.

    • Solution:

      • Use a fresh bottle of the borane reagent or titrate older bottles to determine the active concentration.

      • Ensure the substrate (β-amino ketone) is free from acidic impurities that could quench the borane. An acidic quench would necessitate adding excess borane, which can increase the rate of the non-catalyzed, non-selective background reaction.

  • Reaction Conditions: Temperature and concentration play a vital role in balancing reaction rates and selectivity.

    • Cause C: Incorrect Temperature. While lower temperatures often enhance enantioselectivity, a temperature that is too low may stall the reaction, allowing for the slow, non-selective background reduction to become significant over long reaction times. Conversely, elevated temperatures can decrease the energy difference between the diastereomeric transition states, eroding selectivity.[5]

    • Solution:

      • Follow the literature-recommended temperature profile for your specific catalyst system. For many CBS reductions, this involves initial catalyst formation at room temperature followed by cooling to between -20°C and 0°C for the substrate addition.[1]

      • Monitor the reaction by TLC or LC-MS to ensure it is proceeding at a reasonable rate. If the reaction is stalled, a slight increase in temperature may be necessary, but this must be balanced against the potential loss of e.e.

Troubleshooting Workflow: Asymmetric Ketone Reduction

The following diagram outlines a logical workflow for diagnosing and solving issues with low enantioselectivity in this reaction.

G start Low e.e. (<85%) Observed catalyst_check Is the Catalyst Active & Pure? start->catalyst_check reagent_check Are Reagents Stoichiometric & Pure? catalyst_check->reagent_check Yes run_control Action: Run control reaction (e.g., with acetophenone) catalyst_check->run_control No condition_check Are Reaction Conditions Optimal? reagent_check->condition_check Yes titrate_borane Action: Titrate borane source. Purify substrate. reagent_check->titrate_borane No adjust_temp Action: Optimize temperature. Monitor reaction kinetics. condition_check->adjust_temp No success High e.e. Achieved condition_check->success Yes new_catalyst Action: Use fresh/newly prepared catalyst under inert atm. run_control->new_catalyst new_catalyst->start Re-run Synthesis titrate_borane->start Re-run Synthesis adjust_temp->start Re-run Synthesis

Caption: Troubleshooting Decision Tree for Asymmetric Reduction.

Scenario 2: Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction.[6] For this synthesis, an auxiliary could be used to direct a diastereoselective reduction or alkylation.

Question: I'm using an Evans-type oxazolidinone auxiliary, but the diastereomeric excess (d.e.) of my product is low, leading to a low e.e. after auxiliary removal. Why is this happening?

Answer:

Low diastereoselectivity in auxiliary-based methods points to issues with steric hindrance, chelation control, or the integrity of the auxiliary itself.

Plausible Causes & Solutions:

  • Incorrect Chelation: The high selectivity of many auxiliaries, like Evans oxazolidinones, relies on the formation of a rigid, chelated intermediate with a Lewis acid (e.g., TiCl₄, Sn(OTf)₂).

    • Cause A: Ineffective Lewis Acid. The Lewis acid may be old or partially hydrolyzed, preventing the formation of the required rigid chelate.

    • Solution: Use a freshly opened bottle of the Lewis acid or distill it prior to use. Ensure the reaction is conducted under strictly anhydrous conditions.

  • Substrate-Auxiliary Mismatch: The steric environment of the auxiliary must effectively shield one face of the reactive center.

    • Cause B: Insufficient Steric Shielding. The specific auxiliary chosen may not provide enough steric bulk to effectively differentiate the two faces of your substrate.

    • Solution: Consider switching to a different auxiliary with greater steric demand. For example, moving from a valine-derived to a tert-leucine-derived oxazolidinone can significantly increase diastereoselectivity.[5]

  • Auxiliary Cleavage Conditions: The conditions used to remove the auxiliary can sometimes cause racemization of the newly formed stereocenter.

    • Cause C: Harsh Cleavage Conditions. Strongly acidic or basic conditions, or elevated temperatures during cleavage, can lead to epimerization.

    • Solution: Screen different cleavage conditions. For example, if LiOH/H₂O₂ is causing issues, consider alternative methods like reduction with LiBH₄, which can sometimes be milder and preserve stereochemical integrity.

Conceptual Diagram: Role of a Chiral Auxiliary

G sub Prochiral Substrate diastereomer Diastereomeric Intermediate (Auxiliary Attached) sub->diastereomer Attachment aux Chiral Auxiliary (e.g., Evans Oxazolidinone) aux->diastereomer reagent Reagent Attack (e.g., Enolate Alkylation) diastereomer->reagent product_mix Diastereomeric Products (Major + Minor) reagent->product_mix Sterically-directed reaction face cleavage Auxiliary Cleavage product_mix->cleavage cleavage->aux Recovery & Recycle final_product Enantioenriched Product (this compound) cleavage->final_product

Caption: Workflow illustrating the function of a chiral auxiliary.

Frequently Asked Questions (FAQs)

Q1: How do I accurately determine the enantiomeric excess of my product?

A1: Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are the gold standards. You must use a column with a chiral stationary phase (e.g., cellulose or cyclodextrin-based) capable of separating the two enantiomers. The e.e. is calculated from the relative peak areas of the two enantiomers.[7] A robust method for determining e.e. is also possible using fluorescence-based assays.[8]

Calculation of Enantiomeric Excess (e.e.): e.e. (%) = |([S] - [R]) / ([S] + [R])| * 100 Where [S] and [R] are the concentrations (or peak areas) of the S- and R-enantiomers, respectively.[9]

Q2: What is a typical target e.e. for pharmaceutical applications?

A2: For use as a pharmaceutical intermediate, the target e.e. is typically very high, often >99%. Regulatory agencies require stringent control over stereoisomers, as the "wrong" enantiomer can be inactive or, in some cases, have undesirable pharmacological effects.

Q3: Can I improve the e.e. of my product after the reaction is complete?

A3: Yes. If your synthesis yields a product with suboptimal e.e. (e.g., 90-95%), you can often upgrade its enantiomeric purity through classical resolution or preparative chiral chromatography. One common method involves forming diastereomeric salts with a chiral acid (like tartaric acid or mandelic acid), followed by selective crystallization of one diastereomer.[10] While effective, this adds steps and reduces the overall yield. The best strategy is always to optimize the asymmetric reaction itself.

Q4: Which is a better approach: asymmetric catalysis or chiral auxiliaries?

A4: The choice depends on several factors, as summarized in the table below. Asymmetric catalysis is often preferred in industrial settings due to its higher atom economy and efficiency, as the chiral director is used in sub-stoichiometric amounts.[11]

FeatureAsymmetric CatalysisChiral Auxiliary
Chiral Source Catalytic amount (0.1-10 mol%)Stoichiometric amount (1 equivalent)
Atom Economy HighLow
Steps Fewer (no attachment/cleavage)More (attachment and cleavage required)
Development Can require extensive screening of catalysts/ligandsOften more predictable based on established models
Cost Potentially lower due to less chiral material usedCan be higher due to stoichiometric use of often expensive auxiliaries

References

  • α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral - Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. Ingenta Connect.

  • Examples of β-Amino Alcohol-containing Chiral Ligands and Auxiliaries. ResearchGate.

  • Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC.

  • Chiral auxiliary. Wikipedia.

  • Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. ACS Publications.

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.

  • Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalyst. ResearchGate.

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.

  • Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. Google Patents.

  • Enantioselective reduction of ketones. Wikipedia.

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. IntechOpen.

  • Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. PMC.

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI.

  • 2-Amino-2-methyl-1-propanol synthesis. ChemicalBook.

  • Synthesis and Acylation of 1,3-Thiazinane-2-thione. Organic Syntheses.

  • Enantioselective Carboetherification/Hydrogenation for the Synthesis of Amino Alcohols via a Catalytically Formed Chiral Auxiliary. Journal of the American Chemical Society.

  • Aminomethyl propanol. Wikipedia.

  • A Comparative Guide to Chiral Amino Alcohol Catalysts: A Cost-Benefit Analysis for Researchers. Benchchem.

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed.

  • Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. MDPI.

  • 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. ResearchGate.

  • Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1.

  • Highly stereoselective syntheses of syn- and anti-1,2-amino alcohols. ResearchGate.

  • Asymmetric Synthesis. University of York.

  • 3-amino-2-methylpropan-1-ol AldrichCPR. Sigma-Aldrich.

  • Optical Purity and Enantiomeric Excess. Master Organic Chemistry.

  • Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Chemistry Steps.

  • ENANTIOSELECTIVE CATALYTIC THREE-COMPONENT SYNTHESIS OF OPTICALLY ACTIVE PROPARGYL AMINO ETHERS. Hungarian Journal of Industry and Chemistry.

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Validation & Comparative

Technical Guide: 1H NMR Analysis of (2S)-3-amino-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of (2S)-3-amino-2-methylpropan-1-ol , a critical chiral building block (often associated with the "Roche ester" scaffold).

This analysis moves beyond simple peak listing to explore the causality of spectral features—specifically the diastereotopicity induced by the C2 chiral center—and compares analytical strategies using different solvent systems and derivatization techniques.

Structural Logic & Spectral Prediction

The Core Challenge: The molecule contains a single chiral center at C2. This chirality renders the protons on the adjacent methylene groups (C1 and C3) diastereotopic . They are chemically non-equivalent, meaning they will not appear as simple doublets but rather as complex ABX or ABM systems.

Molecule Architecture
  • C1 (Hydroxymethyl):

    
     (Protons 
    
    
    
    )
  • C2 (Methine):

    
     (Proton 
    
    
    
    , Methyl
    
    
    )
  • C3 (Aminomethyl):

    
     (Protons 
    
    
    
    )
Predicted Spectral Features (Chemical Shift )
Proton GroupApprox

(ppm)
MultiplicityStructural Cause
-CH3 (

)
0.85 – 0.95Doublet (

Hz)
Coupling to C2 methine (

).
-CH- (

)
1.70 – 1.90MultipletCouplings to -CH3, -CH2(N), and -CH2(O).
-CH2-N (

)
2.60 – 2.90dd or MultipletDiastereotopic protons. Split by each other (geminal) and C2 methine (vicinal).
-CH2-O (

)
3.40 – 3.70dd or MultipletDiastereotopic protons. Deshielded by Oxygen.
-OH / -NH2 VariableBroad SingletPosition depends heavily on solvent, concentration, and H-bonding.

Comparative Analysis: Solvent Selection Strategies

The choice of solvent is not merely about solubility; it dictates the information density of your spectrum. Below is a comparison of the three primary solvent systems for this amino alcohol.

Option A: Chloroform-d ( )
  • Pros: Best for observing H-bonding.

    
     and 
    
    
    
    protons are visible (often broad).[1][2] Distinct separation of signals.[2][3]
  • Cons: Sample may require free-basing (salts are insoluble). Chemical shifts are concentration-dependent.[4]

  • Verdict: Use for structural verification of the free base.

Option B: Deuterium Oxide ( )[4]
  • Pros: Excellent solubility for salts (HCl salts). Simplifies the spectrum by exchanging

    
     protons (they disappear). Removes H-bonding complexity.
    
  • Cons: Loss of integral data for exchangeable protons.[2]

    
     peak at 4.79 ppm may overlap with signals.
    
  • Verdict: Use for purity assay of salts or crude aqueous extracts.

Option C: DMSO- [5]
  • Pros: Solubilizes both polar salts and organics. Slows proton exchange, often revealing sharp multiplets for

    
     and 
    
    
    
    (splitting visible).
  • Cons: High viscosity causes line broadening. Strong solvent peak (2.50 ppm) often overlaps with the crucial

    
     region.
    
  • Verdict: Use only if solubility in

    
     is poor; beware of the solvent overlap.
    
Solvent Decision Matrix

SolventStrategy Start Start: Sample State IsSalt Is it a Salt? (e.g., HCl) Start->IsSalt D2O Select D2O (Clear CH/CH2/CH3, No OH/NH) IsSalt->D2O Yes IsDry Is Sample Dry/Free Base? IsSalt->IsDry No CDCl3 Select CDCl3 (Best Resolution, Visible OH/NH) IsDry->CDCl3 Yes DMSO Select DMSO-d6 (If CDCl3 insoluble) IsDry->DMSO No/Polar

Caption: Decision logic for maximizing spectral resolution based on sample state.

Enantiomeric Purity Determination (The "Alternative" Workflow)

Standard 1H NMR cannot distinguish the (2S) isomer from the (2R) isomer or the racemate. To verify the stereochemistry (e.g., confirming retention of configuration from the Roche ester), you must create a diastereomeric environment.

Method: Mosher Ester Derivatization

This is the industry standard for absolute configuration assignment.

  • Derivatization: React the amino alcohol with

    
    - and 
    
    
    
    -MTPA-Cl (Mosher's Acid Chloride). Note: The amine will react first; double derivatization (O,N-bis-Mosher) is common.
  • Comparison: Analyze the shift differences (

    
    ) of the protons near the chiral center.
    
  • Logic: The phenyl group of the Mosher auxiliary shields protons in a predictable spatial sector.

Alternative: Chiral Solvating Agents (CSAs)[3][6][7]
  • Agent:

    
    -(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle Alcohol) or Mandelic Acid.
    
  • Mechanism: Forms transient diastereomeric complexes in solution.

  • Observation: The methyl doublet (

    
    ) often splits into two distinct doublets (one for 2S, one for 2R) in the presence of a CSA.
    

Experimental Protocol: High-Resolution Acquisition

For drug development applications, "good enough" is not acceptable. Follow this protocol for publication-quality data.

Step 1: Sample Preparation
  • Mass: 5–10 mg of this compound.

  • Solvent: 0.6 mL

    
     (filtered through basic alumina if acid-sensitive, though not strictly necessary here).
    
  • Tube: High-precision 5mm NMR tube (camber < 30 µm).

Step 2: Acquisition Parameters (600 MHz equivalent)
  • Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.

  • Spectral Width: -2 to 14 ppm.

  • Relaxation Delay (D1):

    
     seconds. (Crucial! The 
    
    
    
    relaxation of the methyl group is long. Short D1 leads to integration errors, making the methyl integral < 3.0).
  • Scans (NS): 16 or 32 (Sufficient for >5mg).

Step 3: Processing
  • Window Function: Exponential Multiplication (LB = 0.3 Hz).

  • Phasing: Manual phasing is required due to the potential broadness of exchangeable protons.

  • Baseline Correction: Polynomial (Bernstein) fit.

Validation & QC Criteria

How do you know your spectrum is correct? Use these self-validating checks:

  • Integral Ratios:

    • Methyl (

      
      ): 3.00 (Reference).
      
    • Methine (

      
      ): 1.00 (± 0.05).
      
    • Methylene (

      
      ): 2.00 (± 0.05).
      
    • Methylene (

      
      ): 2.00 (± 0.05).
      
    • If the Methyl integral is low (e.g., 2.6), your Relaxation Delay (D1) was too short.

  • Coupling Verification:

    • The Methyl doublet must share a coupling constant (

      
      ) with the Methine multiplet (typically ~6.5 - 7.0 Hz).
      
    • Use a COSY (Correlation Spectroscopy) experiment to confirm the connectivity:

      
      .
      
Analytical Workflow Diagram

AnalysisWorkflow Sample Crude Sample Prep Prep in CDCl3 (Add TMS) Sample->Prep Acquire Acquire 1H NMR (D1 > 10s) Prep->Acquire Process Process (Phase/Baseline) Acquire->Process Check QC Check: Integrals 3:1:2:2? Process->Check Pass Valid Spectrum Check->Pass Yes Fail Reprocess/Re-run Check->Fail No Fail->Acquire Bad Shims/D1

Caption: Step-by-step workflow for validating spectral quality.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews. Link

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).[6] Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons. Nature Protocols. Link

Sources

A Comparative Guide to Determining the Enantiomeric Purity of (2S)-3-amino-2-methylpropan-1-ol via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Imperative of Chiral Purity

In pharmaceutical development and chemical synthesis, the stereochemical identity of a molecule is not a trivial detail; it is fundamental to its biological activity and safety profile. (2S)-3-amino-2-methylpropan-1-ol is a critical chiral building block for synthesizing a range of pharmacologically active compounds. Ensuring its enantiomeric purity is paramount, as the presence of its (R)-enantiomer can lead to reduced efficacy, altered pharmacological profiles, or unforeseen toxicity. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for accurately quantifying the enantiomeric purity of this key intermediate. We will dissect two primary strategies: the direct approach using Chiral Stationary Phases (CSPs) and the indirect approach involving pre-column derivatization. This document is designed for researchers, analytical scientists, and drug development professionals seeking a robust, reliable, and scientifically-grounded method for chiral analysis.

The Analytical Challenge: Unmasking a "Silent" Analyte

3-amino-2-methylpropan-1-ol presents a distinct analytical challenge. Its structure lacks a significant chromophore, rendering it nearly invisible to standard UV-Vis detectors, the workhorse of HPLC analysis. Furthermore, its polar nature, stemming from the amine and hydroxyl groups, can lead to poor retention and peak shape on conventional reversed-phase columns. Therefore, a successful analytical strategy must address both detectability and enantioselective separation.

Strategy 1: The Indirect Approach via Chiral Derivatization

The indirect method is a powerful and widely adopted strategy that circumvents the inherent challenges of the analyte. The core principle involves reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[1] These diastereomers, having different physical and chemical properties, can be readily separated on a standard, achiral HPLC column (e.g., a C18 column).

Causality Behind the Choice: This approach is often favored for its robustness and versatility. It addresses the detection issue by incorporating a chromophore from the CDA into the analyte molecule, significantly enhancing sensitivity.[2] Moreover, it leverages the high efficiency and reliability of widely available achiral stationary phases.

A highly effective CDA for primary amines like our target analyte is Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA). The reaction proceeds under mild alkaline conditions, yielding stable dinitrophenyl derivatives that are strongly UV-absorbent.[2]

Visualizing the Derivatization Mechanism

The reaction of (2S)- and (2R)-3-amino-2-methylpropan-1-ol with L-FDAA produces two distinct diastereomers, (S,L) and (R,L), which are separable via standard chromatography.

G cluster_reactants Reactants S_Enantiomer This compound SL_Diastereomer (S,L)-Diastereomer S_Enantiomer->SL_Diastereomer + CDA R_Enantiomer (2R)-3-amino-2-methylpropan-1-ol RL_Diastereomer (R,L)-Diastereomer R_Enantiomer->RL_Diastereomer + CDA CDA Marfey's Reagent (L-FDAA)

Caption: Reaction of enantiomers with a Chiral Derivatizing Agent (CDA).

Detailed Experimental Protocol: Indirect Method

This protocol provides a self-validating system for determining enantiomeric purity.

A. Materials and Reagents:

  • This compound (Sample)

  • Racemic 3-amino-2-methylpropan-1-ol (for method development and peak identification)

  • Marfey’s Reagent (FDAA): Sigma-Aldrich, Cat. No. F8009 or equivalent

  • Acetone (HPLC Grade)

  • Sodium Bicarbonate Solution (1 M, aqueous)

  • Hydrochloric Acid (1 M, aqueous)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade, e.g., Milli-Q)

  • Trifluoroacetic Acid (TFA)

B. Derivatization Procedure:

  • Sample Preparation: Accurately weigh ~10 mg of the 3-amino-2-methylpropan-1-ol sample into a 10 mL volumetric flask. Dissolve and dilute to volume with water. This is the stock solution.

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, combine 100 µL of the sample stock solution with 200 µL of a 1% (w/v) solution of Marfey’s Reagent in acetone.

  • Reaction Initiation: Add 40 µL of 1 M sodium bicarbonate solution to initiate the reaction. The pH should be ~9.

  • Incubation: Vortex the mixture and incubate at 40°C for 1 hour in a water bath or heating block.

  • Quenching: After incubation, cool the mixture to room temperature and neutralize/quench the reaction by adding 20 µL of 1 M hydrochloric acid.

  • Final Preparation: Evaporate the acetone under a gentle stream of nitrogen. Dilute the remaining aqueous solution with the HPLC mobile phase to a final volume of 1 mL prior to injection.

C. HPLC Conditions:

  • Instrument: Agilent 1260 Infinity II or equivalent system with DAD detector.

  • Column: Standard C18 column (e.g., Zorbax Eclipse Plus C18, 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% TFA.

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: 30% B to 70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 340 nm.[3]

  • Injection Volume: 10 µL.

D. Data Analysis:

  • Inject the derivatized racemic standard first to determine the retention times (t_R) for the (R,L) and (S,L) diastereomers and to calculate the resolution (R_s). A resolution of >1.5 is considered baseline separation.

  • Inject the derivatized sample.

  • Calculate the enantiomeric excess (% ee) using the peak areas (A) of the two diastereomers: % ee = [(A_major - A_minor) / (A_major + A_minor)] x 100 Where A_major corresponds to the desired (S)-enantiomer derivative and A_minor corresponds to the undesired (R)-enantiomer derivative.

Strategy 2: The Direct Approach with Chiral Stationary Phases (CSPs)

The direct approach is an elegant alternative that avoids chemical modification of the analyte. Separation is achieved based on the differential, transient diastereomeric interactions between the enantiomers and an enantiomerically pure chiral stationary phase.[4][5]

Causality Behind the Choice: This method is advantageous for its simplicity in sample preparation and for being non-destructive. For amino alcohols, cyclodextrin-based and macrocyclic glycopeptide-based CSPs are particularly effective.[6][7] Acetylated β-cyclodextrin phases, for example, show excellent performance for separating chiral amines and amino alcohols in reversed-phase mode.[6] The chiral recognition mechanism often involves the inclusion of a part of the analyte molecule into the chiral cavity of the cyclodextrin, supplemented by hydrogen bonding interactions at the rim.

Visualizing the Analytical Workflow

The overall workflow, from sample handling to final result, highlights the key stages of the analytical process.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Analyte & Prepare Stock Solution B Perform Derivatization (Indirect Method Only) A->B C Dilute to Final Concentration B->C D Inject Sample into HPLC C->D E Separation on Column (Chiral or Achiral) D->E F Detect Eluting Peaks (UV 340 nm) E->F G Integrate Peak Areas F->G H Calculate Resolution & % Enantiomeric Excess G->H I Final Report Generation H->I

Caption: General workflow for HPLC-based enantiomeric purity analysis.

Performance Data & Method Comparison

The choice between the indirect and direct methods depends on available resources, sample throughput requirements, and method development goals. Below is a summary of expected performance data and a direct comparison of the two approaches.

Table 1: Expected Chromatographic Performance (Indirect Method)
ParameterExpected ValueJustification
Retention Time (t_R) of (S,L)-diastereomer ~12.5 minBased on typical elution profiles for derivatized amino alcohols on C18.
Retention Time (t_R) of (R,L)-diastereomer ~14.0 minDiastereomers have different properties, leading to distinct retention times.
Resolution (R_s) > 2.0Derivatization often leads to excellent separation on high-efficiency achiral columns.[8]
Limit of Quantitation (LOQ) ~0.05%The strong chromophore from Marfey's reagent allows for sensitive detection of the minor enantiomer.
Precision (%RSD) < 2.0%Robustness of reversed-phase chromatography and derivatization leads to high precision.[9]
Table 2: Comparison of Direct vs. Indirect HPLC Methods
FeatureDirect Method (Chiral Stationary Phase)Indirect Method (Chiral Derivatization)
Principle Differential interaction with a CSP.Separation of diastereomers on an achiral column.
Sample Prep Simple dissolution and dilution.Multi-step derivatization required.
Column Expensive, specialized chiral column.Inexpensive, standard achiral column (e.g., C18).[2]
Method Development Can be complex; requires screening of multiple CSPs and mobile phases.[5]More straightforward; relies on established derivatization chemistry.
Sensitivity Potentially low without a native chromophore.High sensitivity due to chromophore introduction.[2]
Risk Factor Column lifetime can be shorter; phase can be sensitive to certain modifiers.Incomplete reaction or racemization during derivatization can lead to inaccurate results.
Throughput Higher, due to simpler sample preparation.Lower, due to the incubation step in derivatization.

Alternative Methodologies: A Broader Perspective

While HPLC is the predominant technique, other methods can be employed for orthogonal validation.

  • Chiral Gas Chromatography (GC): Requires derivatization to increase the analyte's volatility. Can offer very high resolution but is limited by the thermal stability of the analyte and its derivatives.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral shift reagents can induce chemical shift differences between enantiomers, allowing for direct quantification from the NMR spectrum. This method is generally less sensitive than chromatography and is typically used for bulk samples rather than trace-level impurity analysis.[4]

Conclusion and Recommendations

For the routine, high-sensitivity determination of the enantiomeric purity of this compound, the indirect HPLC method using chiral derivatization with Marfey's Reagent is highly recommended. This approach robustly addresses the analyte's lack of a UV chromophore and allows the use of ubiquitous and reliable C18 columns. While it involves a more intensive sample preparation step, the resulting method is sensitive, accurate, and easily validated, making it ideal for quality control environments in the pharmaceutical industry.

The direct method using a CSP serves as an excellent orthogonal technique for confirmation or for high-throughput screening applications where sample preparation time is a critical bottleneck. The selection of an appropriate CSP, such as an acetylated β-cyclodextrin or a macrocyclic glycopeptide phase, is crucial for success.

Ultimately, the choice of method should be guided by a laboratory's specific needs, balancing the trade-offs between speed, cost, sensitivity, and the stage of drug development.

References

  • Nishi, H., Fujimura, K., & Ishii, H. (1991). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. J-Stage. Available at: [Link]

  • Hyun, M. H., Min, C. S., & Cho, Y. J. (1998). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, Oxford Academic. Available at: [Link]

  • Narayana, C., et al. (2015). Rapid, Robust and Ultra-Sensitive HPLC Enantioseparation of β-Amino Alcohols. Journal of Chromatographic Science, Oxford Academic. Available at: [Link]

  • Seog, D. J. H., Kien, N. van, & Ryoo, J. J. (2023). Amino alcohol-derived chiral stationary phases. Chirality, PubMed. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Kačer, P., & Havlíček, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • Khan, I., et al. (2022). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience. Available at: [Link]

  • Al-Majed, A. A., et al. (2015). Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. Molecules, PubMed. Available at: [Link]

  • Gąsior, L., & Głowacki, R. (2014). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. ResearchGate. Available at: [Link]

  • LibreTexts Chemistry. (2021). 19.4: Enantiomeric Purity. Available at: [Link]

  • Khan, I., et al. (2020). An efficient method for the determination of enantiomeric purity of racemic amino acids using micellar chromatography, a green approach. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. Available at: [Link]

  • Kollar, L., & K-Nagy, V. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, RSC Publishing. Available at: [Link]

  • You, L., & Canary, J. W. (2010). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. Available at: [Link]

  • Głowacki, R., & Zarkogianni, M. (2018). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. Available at: [Link]

  • SIELC Technologies. Separation of 2-Amino-2-methylpropan-1-ol on Newcrom R1 HPLC column. Available at: [Link]

  • Ahuja, S. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Konya, Y., et al. (2021). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. Available at: [Link]

  • Kulkarni, A. A., et al. (2008). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC. Available at: [Link]

  • Strege, M. A., et al. (n.d.). Enantiomeric Purity Analysis of Synthetic Peptide Therapeutics by Direct Chiral High-Performance Liquid Chromatography-Electrosp. Available at: [Link]

  • Kulkarni, A. A., et al. (2008). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. ResearchGate. Available at: [Link]

  • Kim, K. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

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A Researcher's Guide to the Infrared Spectroscopic Identification of (2S)-3-amino-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise identification of chiral building blocks is paramount. (2S)-3-amino-2-methylpropan-1-ol is a valuable chiral intermediate, and its unambiguous characterization is a critical step in ensuring the integrity of subsequent synthetic transformations. Infrared (IR) spectroscopy provides a rapid and reliable method for the functional group characterization of this molecule. This guide offers an in-depth analysis of the IR spectrum of this compound, presenting a comparative analysis with structurally similar molecules to aid in its definitive identification.

The power of IR spectroscopy lies in its ability to probe the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique spectral "fingerprint." In the case of this compound, the presence of both a primary amine (-NH₂) and a primary alcohol (-OH) group, in addition to its alkyl framework, gives rise to a distinct and readily interpretable spectrum.

Deciphering the Infrared Spectrum of this compound

The IR spectrum of this compound is dominated by the characteristic absorptions of its hydroxyl and amino functional groups. Due to the high polarity of these groups and their ability to form hydrogen bonds, their corresponding stretching vibrations appear as broad bands in the high-frequency region of the spectrum.

A representative IR spectrum of the closely related achiral analogue, 2-amino-2-methyl-1-propanol, which is spectrally identical for practical purposes, reveals the following key absorption peaks:

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensityCharacteristics
3400 - 3200O-H StretchPrimary AlcoholStrong, BroadThe broadness is a hallmark of intermolecular hydrogen bonding.
3350 - 3250N-H StretchPrimary AmineMedium, BroadOverlaps with the O-H stretch; often appears as a shoulder on the O-H band. Primary amines typically show two bands (symmetric and asymmetric stretching), which may be resolved.
2960 - 2850C-H StretchAlkyl (CH₃, CH₂, CH)Strong, SharpCharacteristic of the saturated hydrocarbon backbone of the molecule.
1650 - 1580N-H BendPrimary AmineMediumThis scissoring vibration is a key indicator for the presence of a primary amine.
1470 - 1450C-H BendAlkyl (CH₂)MediumScissoring vibration of the methylene group.
1375C-H BendAlkyl (CH₃)MediumSymmetric "umbrella" bending of the methyl groups.
1045C-O StretchPrimary AlcoholStrong, SharpA prominent peak confirming the presence of the alcohol functional group.

Comparative Spectral Analysis: Distinguishing this compound

To confidently identify this compound, it is instructive to compare its IR spectrum with those of molecules that share some but not all of its structural features. Here, we compare it with 2-methyl-1-propanol (an alcohol without the amino group) and tert-butylamine (a primary amine without the hydroxyl group).

Functional GroupThis compound2-Methyl-1-propanoltert-Butylamine
O-H Stretch Present (Broad, ~3400-3200 cm⁻¹) Present (Broad, ~3300 cm⁻¹) Absent
N-H Stretch Present (Medium, ~3350-3250 cm⁻¹) Absent Present (Two peaks, ~3360 & 3280 cm⁻¹)
C-O Stretch Present (Strong, ~1045 cm⁻¹) Present (Strong, ~1050 cm⁻¹) Absent
N-H Bend Present (Medium, ~1650-1580 cm⁻¹) Absent Present (Medium, ~1600 cm⁻¹)

This comparative analysis underscores the diagnostic power of IR spectroscopy. The spectrum of 2-methyl-1-propanol lacks the characteristic N-H stretching and bending frequencies, while the spectrum of tert-butylamine is devoid of the prominent broad O-H stretch and the strong C-O stretching absorption.[1] The simultaneous presence of all these key peaks is a definitive indicator for this compound.

Experimental Protocol for Acquiring the IR Spectrum

The following is a standard procedure for obtaining the IR spectrum of a liquid sample such as this compound using a Fourier Transform Infrared (FTIR) spectrometer.

Instrumentation and Materials:

  • FTIR Spectrometer

  • Sodium chloride (NaCl) or potassium bromide (KBr) salt plates

  • Pasteur pipette

  • Acetone or other suitable volatile solvent for cleaning

  • Lens tissue

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its necessary system checks.

  • Background Spectrum: Record a background spectrum of the ambient atmosphere. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Preparation:

    • Clean the salt plates thoroughly with a suitable solvent (e.g., acetone) and dry them with a gentle stream of nitrogen or by carefully wiping with a lens tissue.[2][3]

    • Place one to two drops of the liquid sample onto the center of one salt plate using a Pasteur pipette.[2][3]

    • Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.[2]

  • Spectrum Acquisition:

    • Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.

    • Initiate the scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The instrument software will perform a Fourier transform on the interferogram to generate the infrared spectrum.

    • Label the significant peaks and compare them with the expected absorption frequencies.

  • Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with a suitable solvent. Store the plates in a desiccator to prevent fogging from atmospheric moisture.[2]

Visualizing the Molecular Structure and Spectroscopic Correlations

cluster_molecule This compound cluster_peaks Key IR Peaks C1 CH₂OH C2 CH C1->C2 OH_stretch O-H Stretch ~3300 cm⁻¹ C1->OH_stretch CO_stretch C-O Stretch ~1045 cm⁻¹ C1->CO_stretch C3 CH₃ C2->C3 C4 NH₂ C2->C4 CH_stretch C-H Stretch ~2950 cm⁻¹ C2->CH_stretch C3->CH_stretch NH_stretch N-H Stretch ~3320 cm⁻¹ C4->NH_stretch NH_bend N-H Bend ~1600 cm⁻¹ C4->NH_bend

Caption: Molecular structure of this compound and its correlation to key IR absorption peaks.

Caption: A streamlined workflow for the IR spectroscopic analysis of a liquid sample.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, the simultaneous presence of a broad O-H stretch, N-H stretching bands, a strong C-O stretch, and an N-H bending vibration provides a clear and definitive spectral signature. By comparing the spectrum of an unknown sample to that of known standards and structurally related compounds, researchers can confidently confirm the identity and purity of this important chiral building block, ensuring the success of their synthetic endeavors.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylpropan-1-ol. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]

  • Drawell Scientific. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). FT-IR sample preparation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6385, Tert-Butylamine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Propanol, 2-amino-2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Propanol, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of (2S)-3-amino-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-3-amino-2-methylpropan-1-ol is a chiral amino alcohol with applications in organic synthesis and as a building block for pharmaceutical compounds. A thorough understanding of its behavior under mass spectrometric analysis is crucial for its unambiguous identification, purity assessment, and for metabolic studies. This guide will explore the predicted fragmentation pathways of this molecule under both Electron Ionization (EI) and Electrospray Ionization (ESI), providing a comparative framework for researchers.

Electron Ionization (EI) Fragmentation: A Hard Ionization Approach

The molecular ion (M•+) of this compound has a molecular weight of 103.16 g/mol . A key characteristic of compounds containing an odd number of nitrogen atoms is that they will have an odd nominal molecular weight, a principle known as the Nitrogen Rule.[5][6]

Primary Fragmentation Pathways under EI:

  • Alpha-Cleavage: This is a dominant fragmentation pathway for both amines and alcohols.[4][5][6] The cleavage occurs at the C-C bond adjacent to the heteroatom (nitrogen or oxygen). For this compound, two primary alpha-cleavage events are anticipated:

    • Cleavage adjacent to the nitrogen: Loss of a methyl radical (•CH₃, 15 Da) from the molecular ion would lead to a resonance-stabilized cation at m/z 88 .

    • Cleavage adjacent to the oxygen: Loss of a •CH₂NH₂ radical (30 Da) is less likely due to the stability of the alternative fragment. However, cleavage of the C1-C2 bond would result in the loss of a •CH(CH₃)CH₂NH₂ radical (58 Da) to form a fragment at m/z 45 , or the formation of the [CH(CH₃)CH₂NH₂]•+ ion at m/z 58 . A more prominent fragmentation is the loss of the hydroxymethyl radical (•CH₂OH, 31 Da) leading to a stable secondary carbocation at m/z 72 .

  • Loss of Water: Alcohols readily undergo dehydration, leading to the loss of a water molecule (H₂O, 18 Da).[4] This would result in a fragment ion at m/z 85 .

  • Loss of Ammonia: Amines can undergo the loss of ammonia (NH₃, 17 Da), which would produce a fragment at m/z 86 .

Based on data for the closely related 2-amino-2-methylpropan-1-ol, the most prominent peak (base peak) is often due to the loss of the hydroxymethyl group, resulting in a highly stable iminium ion.[2][3] For this compound, the analogous fragmentation would be the loss of the •CH₂OH radical to form the [CH₃CH(CH₂)NH₂]⁺ ion at m/z 72 .

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Comparative Fragmentation Data

To provide a clearer picture, the expected fragmentation patterns of this compound are compared with its structural isomer, 2-amino-2-methylpropan-1-ol, and the related compound 1-amino-2-propanol.

CompoundMolecular Weight (Da)Key EI Fragments (m/z)Key ESI-MS/MS Fragments from [M+H]⁺ (m/z)
This compound 103.1688, 72, 85, 8686, 87
2-amino-2-methylpropan-1-ol [2][3]89.1474, 58, 71, 7272, 73
1-amino-2-propanol [7]75.1158, 45, 5758, 59

Note: The fragmentation of 2-amino-2-methylpropan-1-ol (MW 89.14) shows a prominent peak at m/z 58, corresponding to the loss of a hydroxymethyl radical. This highlights the stability of the resulting iminium ion.

Experimental Protocol: Acquiring Mass Spectra

The following provides a general workflow for acquiring EI and ESI mass spectra of this compound.

Caption: General workflow for mass spectrometric analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • For ESI-MS, accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL. The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode.

    • For EI-MS, if using a direct insertion probe, a small amount of the solid or liquid sample can be applied directly. If using gas chromatography-mass spectrometry (GC-MS), dissolve the sample in a volatile solvent like dichloromethane or methanol.

  • Instrumentation and Data Acquisition:

    • ESI-MS/MS:

      • Set the ESI source to positive ion mode.

      • Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.

      • Acquire a full scan mass spectrum to identify the protonated molecule [M+H]⁺ at m/z 104.

      • Perform a product ion scan on the precursor ion at m/z 104, varying the collision energy to observe the fragmentation pattern.

    • EI-MS:

      • If using GC-MS, select an appropriate GC column and temperature program to ensure good separation and peak shape.

      • Set the electron energy to the standard 70 eV.

      • Acquire data over a mass range of m/z 30-150.

  • Data Analysis:

    • Process the acquired data using the instrument's software.

    • Identify the molecular ion (or protonated molecule) and the major fragment ions.

    • Compare the observed fragmentation pattern with the predicted pathways and data from structural analogs. For EI data, comparison with spectral libraries such as the NIST Mass Spectral Library can be highly beneficial. [2]

Conclusion

The mass spectrometric fragmentation of this compound is predictable and follows established chemical principles. Under Electron Ionization, alpha-cleavage leading to the formation of stable iminium ions and carbocations, along with the loss of small neutral molecules like water and ammonia, will dominate the spectrum. Electrospray Ionization will primarily yield the protonated molecule, with subsequent MS/MS experiments revealing fragmentation through the loss of water and ammonia. By understanding these fragmentation pathways, researchers can confidently identify and characterize this important chiral building block in their work.

References

  • Chen, Q. F., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 30(1), 161-9. [Link]

  • NIST/EPA/NIH Mass Spectral Library (NIST 23). (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 15, 2026, from [Link]

  • Kenia, D. R., et al. (2003). Electrospray ionization tandem mass spectrometric and electron impact mass spectrometric characterization of mycosporine-like amino acids. Rapid Communications in Mass Spectrometry, 17(18), 2095-103. [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). 1-Propanol, 2-amino-2-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(2), 227-55. [Link]

  • SIELC Technologies. (2018, May 16). 2-Amino-2-methylpropan-1-ol. [Link]

  • OpenStax. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups. In Organic Chemistry. [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Aminomethyl propanol. Retrieved February 15, 2026, from [Link]

  • Demarque, D. P., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 675. [Link]

  • JoVE. (n.d.). Video: Mass Spectrometry: Amine Fragmentation. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved February 15, 2026, from [Link]

  • Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(2), 227-55. [Link]

  • Chad's Prep. (n.d.). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Retrieved February 15, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methylpropan-2-ol. Retrieved February 15, 2026, from [Link]

  • ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). 3-Amino-1,2-propanediol. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 15, 2026, from [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). 2-Propanol, 1-amino-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 15, 2026, from [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). 1-Propanol, 2-amino-2-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 15, 2026, from [Link]

Sources

Literature comparison of (2S)-3-amino-2-methylpropan-1-ol synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Development Scientists Subject: Chiral Building Block Synthesis (Epothilone/Dolastatin fragments)

Executive Summary & Critical Distinction

(2S)-3-Amino-2-methylpropan-1-ol (CAS: 2964-57-0) is a high-value chiral synthon used in the synthesis of polyketide natural products (e.g., Epothilones) and peptidomimetics. Its structural core features a primary amine, a primary alcohol, and a methyl-substituted chiral center at the C2 position.

CRITICAL WARNING: Do not confuse this target with 2-amino-2-methylpropan-1-ol (AMP) .

  • Target ((S)-Isomer):

    
     (Chiral, C2-methyl).
    
  • AMP (Industrial Buffer):

    
     (Achiral, gem-dimethyl).
    
  • Alaninol:

    
     (Chiral, C1-methyl).
    

This guide compares the two dominant synthetic strategies: the "Classic" Roche Ester Route (via Azide) and the "Green" Amino Acid Reduction Route . While the Roche ester route is historically favored for low material costs, the Amino Acid route offers superior safety profiles for scale-up.

Comparative Analysis of Routes

FeatureRoute A: Roche Ester (Azide Method)Route B: Amino Acid Reduction
Starting Material Methyl (S)-(+)-3-hydroxy-2-methylpropionate (Roche Ester)(S)-3-Amino-2-methylpropionic acid
Key Reagents TsCl, NaN

, LiAlH

BH

SMe

or LiAlH

Step Count 3 Steps (Activation

Displacement

Reduction)
1 Step (Direct Reduction)
Overall Yield 55% – 65%80% – 90%
Enantiomeric Excess >98% (Retained from Roche Ester)>98% (Retained from Amino Acid)
Safety Profile High Risk: Uses potentially explosive Azide and Pyrophoric LAH.Moderate Risk: Uses Borane (gas evolution) or LAH.
Cost Efficiency High (Starting material is very cheap).Moderate (Amino acid is ~3-5x more expensive).
Scalability Limited by Azide accumulation limits.High (Standard reduction protocols).

Detailed Experimental Protocols

Route A: The Roche Ester Pathway (Standard Laboratory Protocol)

Rationale: This route utilizes the "Chiral Pool." The C2 stereocenter is established in the starting material. Modifications occur at C3 (primary carbon), preserving the chiral integrity without risk of racemization.

Step 1: Activation (Tosylation)

Reaction: Roche Ester + TsCl


 Tosylate
  • Dissolve Methyl (S)-3-hydroxy-2-methylpropionate (10.0 g, 84.6 mmol) in anhydrous DCM (100 mL).

  • Add Triethylamine (1.5 eq) and DMAP (0.1 eq). Cool to 0°C.

  • Add p-Toluenesulfonyl chloride (1.1 eq) portion-wise.

  • Stir at RT for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Workup: Wash with 1N HCl, sat. NaHCO

    
    , and brine. Dry over MgSO
    
    
    
    and concentrate.
  • Yield: ~95% as a colorless oil.

Step 2: Nucleophilic Displacement (Azidation)

Reaction: Tosylate + NaN




Azido Ester
  • Dissolve the crude tosylate in DMF (0.5 M concentration).

  • Add Sodium Azide (NaN

    
    , 1.5 eq).
    
    • Safety: Use a blast shield. Do not use chlorinated solvents (DCM/CHCl

      
      ) in this step to prevent formation of explosive diazidomethane.
      
  • Heat to 60°C for 6-8 hours.

  • Validation: IR spectroscopy of an aliquot should show a strong stretch at

    
     (Azide).
    
  • Workup: Dilute with water, extract with Et

    
    O. Wash organic layer extensively with water to remove DMF.
    
Step 3: Global Reduction

Reaction: Azido Ester + LiAlH




Amino Alcohol
  • Suspend LiAlH

    
      (3.0 eq) in anhydrous THF under Argon at 0°C.
    
  • Add the Azido Ester solution (in THF) dropwise.

    • Note: This reduces both the Ester (to Alcohol) and the Azide (to Amine).

  • Reflux for 3 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (

    
     mL), 15% NaOH (
    
    
    
    mL), and water (
    
    
    mL).
  • Filter the white precipitate. Concentrate the filtrate.

  • Purification: Distillation (bp ~80-85°C at 0.5 mmHg) or column chromatography (DCM/MeOH/NH

    
    OH).
    
Route B: Direct Reduction of Amino Acid (Scalable/Green)

Rationale: Avoids the handling of azides.[1] Ideal for kg-scale production where safety regulations prohibit large-scale azide reactions.

Protocol:

  • Suspend (S)-3-Amino-2-methylpropionic acid (5.0 g, 48.5 mmol) in anhydrous THF (50 mL).

  • Cool to 0°C. Add Borane-Dimethyl Sulfide complex (BH

    
    SMe
    
    
    
    , 2.5 eq) dropwise via syringe.
    • Mechanism:[2][3] Borane reduces the carboxylic acid to the alcohol faster than it complexes the amine.

  • Allow to warm to RT and reflux for 4 hours.

  • Quench: Cool to 0°C. Slowly add MeOH to destroy excess borane (Caution: H

    
     gas evolution).
    
  • Add 6M HCl and reflux for 1 hour (to break the boron-amine complex).

  • Neutralize with NaOH to pH > 12. Extract with DCM (3x).

  • Yield: Typically >85%.

Visualized Pathways (Graphviz)

Pathway 1: Roche Ester to Amino Alcohol

RocheRoute Start Methyl (S)-3-hydroxy- 2-methylpropionate (Roche Ester) Step1 Tosylation (TsCl, Et3N) Start->Step1 Inter1 Tosylate Intermediate Step1->Inter1 Step2 Azidation (NaN3, DMF) Inter1->Step2 Inter2 Azido Ester (IR: 2100 cm-1) Step2->Inter2 Inversion? NO (Primary Carbon) Step3 Global Reduction (LiAlH4) Inter2->Step3 Product (2S)-3-Amino-2- methylpropan-1-ol Step3->Product

Caption: The "Classic" Route. Note that substitution at the primary C3 position does not affect the C2 stereocenter, retaining the (S)-configuration.

Pathway 2: Amino Acid Reduction

AcidRoute Start (S)-3-Amino-2- methylpropionic Acid Reagent Borane-DMS (BH3-SMe2) Start->Reagent Complex Boron-Amine Complex Reagent->Complex Reduction of COOH Workup Acid Hydrolysis (HCl, then NaOH) Complex->Workup Product (2S)-3-Amino-2- methylpropan-1-ol Workup->Product

Caption: The "Green" Route. Direct reduction minimizes step count and hazardous waste, though starting material costs are higher.

References

  • Roche Ester Stereochemistry & Utility

    • Source: Wikipedia / Sigma-Aldrich.
    • Relevance: Confirms the (S)-Roche ester (CAS 80657-57-4) provides the correct C2-methyl stereochemistry for the target.
  • Azide Reduction Methodology

    • Title: "Catalytic Hydrogen
    • Source: Royal Society of Chemistry / ResearchG
    • Relevance: Provides context on catalytic altern
  • Amino Acid Precursor Data

    • Title: "(S)-3-Amino-2-methylpropionic acid."[4]

    • Source: PubChem / ChemicalBook.
    • Relevance: Validates the starting material for Route B (CAS: 2964-57-0 for the alcohol, 4249-19-8 for the acid).
  • Safety of Azides

    • Title: "Safe Handling of Azides."[1][5]

    • Source: University of Pittsburgh Safety Manual.
    • Relevance: Critical safety protocols for Route A.

Sources

Definitive Guide: Validating the Absolute Configuration of (2S)-3-amino-2-methylpropan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The scaffold (2S)-3-amino-2-methylpropan-1-ol is a critical chiral synthon, widely recognized as a "Roche ester" reduction derivative. It serves as the structural backbone for polyketide mimics and microtubule stabilizers (e.g., epothilones).

Validating its absolute configuration (AC) is deceptively challenging. The molecule is flexible, lacks a strong UV chromophore, and often exists as an oil or low-melting solid, rendering direct X-ray analysis impossible without derivatization. Furthermore, optical rotation (


) is notoriously unreliable for this class of small, flexible amino alcohols due to significant solvent and concentration effects.

This guide objectively compares three rigorous validation methodologies: NMR Derivatization (Mosher's Method) , Single Crystal X-Ray Diffraction (XRD) , and Vibrational Circular Dichroism (VCD) .

Comparative Performance Matrix
FeatureMosher's Method (NMR) X-Ray Crystallography Vibrational CD (VCD)
Certainty Level High (95%+)Absolute (100%)High (95%+)
Sample State Solution (CDCl₃)Single Crystal (Solid)Solution (CDCl₃/DMSO)
Derivatization Required (Chiral Aux.)Required (Heavy Atom)None (Native sample)
Time to Result 24–48 Hours3–14 Days2–5 Days (Computational)
Cost LowHighMedium-High
Primary Risk Kinetic Resolution / incomplete reactionCrystallization failureConformational flexibility errors

Method A: The NMR Standard (Mosher's Method)

For amino alcohols, standard Mosher analysis requires modification. The presence of both an amine and an alcohol creates a risk of mixed products (amide vs. ester). The most robust protocol involves bis-derivatization to form the bis-MTPA amide-ester . This locks the conformation and provides two sets of probe signals (


H and 

F), doubling the confidence in the assignment.
The Mechanistic Logic

The method relies on the anisotropic shielding effect of the phenyl group in the


-methoxy-

-trifluoromethylphenylacetic acid (MTPA) moiety. By comparing the chemical shifts (

) of the diastereomeric (R)- and (S)-MTPA derivatives, the spatial arrangement of substituents is deduced.[1][2][3]

The Diagnostic Metric:



Experimental Protocol: Bis-Derivatization

Reagents:

  • (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl (Mosher's Acid Chlorides).

  • Dry Pyridine (Solvent/Base).

  • 4-Dimethylaminopyridine (DMAP) (Catalyst).

Workflow:

  • Setup: Place 5.0 mg of this compound in two separate 4 mL vials.

  • Reaction: Add 0.5 mL dry pyridine to each.

    • To Vial A, add 3.0 equivalents of (R)-(-)-MTPA-Cl .

    • To Vial B, add 3.0 equivalents of (S)-(+)-MTPA-Cl .

    • Note: 3.0 equiv is critical to ensure both N-acylation and O-acylation occur.[4]

  • Incubation: Stir at room temperature for 12 hours. Monitor by TLC (disappearance of starting material).

  • Workup: Quench with water (0.5 mL), extract with Et₂O (3x), wash with 1M HCl (to remove pyridine), then sat. NaHCO₃. Dry over Na₂SO₄.[4]

  • Analysis: Acquire

    
    H NMR (500 MHz+) for both crude samples in CDCl₃.
    
Data Analysis & Visualization

Calculate


 for protons near the chiral center.[2][3]
  • Positive

    
     (>0):  Protons reside on the right side of the plane defined by the MTPA carboxyl group.
    
  • Negative

    
     (<0):  Protons reside on the left (shielded) side.
    

MosherLogic Substrate Amino Alcohol (Unknown AC) DerivR Reaction w/ (R)-MTPA-Cl (Forms (S)-Ester) Substrate->DerivR DerivS Reaction w/ (S)-MTPA-Cl (Forms (R)-Ester) Substrate->DerivS NMR 1H NMR Analysis DerivR->NMR DerivS->NMR Calc Calculate Δδ(SR) = δ(S) - δ(R) NMR->Calc Assign Assign Configuration Based on Shielding Model Calc->Assign

Caption: Workflow for determining Absolute Configuration via Mosher's Bis-Derivatization.

Method B: The Gold Standard (X-Ray Crystallography)

Since this compound is often an oil, direct X-ray is impossible. You must synthesize a crystalline derivative containing a "heavy atom" (Z > Si) to enable anomalous scattering analysis (Flack parameter determination).

Recommended Derivative:


-Bromobenzamide  or 

-Nitrobenzoate
.[4] The amide is preferred due to the robust nature of amide bond formation and high crystallinity.
Experimental Protocol: -Bromobenzamide Synthesis
  • Dissolution: Dissolve 50 mg of amino alcohol in 2 mL DCM.

  • Base: Add 2.5 equiv of Triethylamine (TEA).

  • Acylation: Cool to 0°C. Add 1.1 equiv of 4-bromobenzoyl chloride dropwise.

    • Note: Under these mild conditions, the amine reacts preferentially over the alcohol.

  • Crystallization: After workup, dissolve the crude solid in a minimum amount of hot Ethanol/Hexane (1:4). Allow to cool slowly to RT, then to 4°C.

  • Validation: A Flack parameter near 0.0 (e.g., 0.05 ± 0.04) confirms the absolute structure.[5] A value near 1.0 indicates the inverted structure.

Method C: The Modern Non-Destructive Approach (VCD)

Vibrational Circular Dichroism (VCD) is superior when the sample cannot be derivatized or crystallized.[6] It measures the differential absorption of left vs. right circularly polarized IR light (


).[6][7]
Why VCD for this Molecule?

Small flexible molecules like 3-amino-2-methylpropan-1-ol have multiple conformers in solution. VCD is highly sensitive to these conformational populations.[4]

Workflow
  • Measurement: Dissolve ~10 mg of sample in CDCl₃ or D₂O. Record VCD spectrum (1000–1800 cm⁻¹).

  • Computational Modeling (Critical):

    • Perform a conformational search (Molecular Mechanics) to find all low-energy rotamers.

    • Optimize geometries using DFT (B3LYP/6-31G* or higher).

    • Calculate VCD spectra for the (2S) enantiomer.

    • Boltzmann-weight the calculated spectra based on free energy.

  • Comparison: Overlay the experimental VCD spectrum with the calculated (2S) spectrum.

    • Match: The sample is (2S).

    • Mirror Image: The sample is (2R).

VCD_Workflow Sample Native Sample (Oil/Solution) ExpVCD Experimental VCD (FT-IR Spectrometer) Sample->ExpVCD Compare Compare Spectra (Visual & Statistical) ExpVCD->Compare CompStart Computational Prediction ConfSearch Conformational Search (Identify Rotamers) CompStart->ConfSearch DFT DFT Calculation (Simulate VCD for 2S) ConfSearch->DFT DFT->Compare Result Assign AC Compare->Result

Caption: VCD Validation Pathway. Note that no chemical modification of the sample is required.[6]

References

  • Mosher's Method Foundation: Dale, J. A., & Mosher, H. S. (1973).[8] Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. Link

  • VCD for Absolute Configuration: Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism.[6][7][9][10][11] Chirality, 15(9), 743–758. Link

  • Roche Ester Synthesis Context: Paterson, I., & Florence, G. J. (2003).[12] The Development of a Practical Total Synthesis of Discodermolide. European Journal of Organic Chemistry, 2003(12), 2193–2208. Link

  • X-Ray Anomalous Scattering: Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876–881. Link

  • Protocol for Amino Alcohols: Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][2][3] Nature Protocols, 2, 2451–2458. Link[1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.